Product packaging for DEANO(Cat. No.:CAS No. 92818-79-6)

DEANO

Cat. No.: B1670524
CAS No.: 92818-79-6
M. Wt: 104.15 g/mol
InChI Key: UOWHQKQTGZCVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deanol, scientifically known as 2-(dimethylamino)ethanol or Dimethylaminoethanol (DMAE), is an organic compound classified as a 1,2-aminoalcohol . It has been the subject of research for its potential role in studying various neurological and cognitive processes . Historically, experimental applications have included investigations into conditions such as attention deficit-hyperactivity disorder (ADHD), Alzheimer's disease, autism, and tardive dyskinesia . Beyond neurological research, Deanol has also been utilized as a component in studies related to skincare and products aimed at understanding the mechanisms behind cognitive function and mood enhancement . The compound has an average molecular weight of 89.1362 and a chemical formula of C4H11NO . It is critical to note that this product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or personal consumption of any kind. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2O B1670524 DEANO CAS No. 92818-79-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

92818-79-6

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

N-ethylethanamine;nitroxyl

InChI

InChI=1S/C4H11N.HNO/c1-3-5-4-2;1-2/h5H,3-4H2,1-2H3;1H

InChI Key

UOWHQKQTGZCVNP-UHFFFAOYSA-N

SMILES

CCNCC.N=O

Canonical SMILES

CCNCC.N=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(N,N-diethylamino)-diazenolate-2-oxide
diethylamine dinitric oxide adduct

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: DEANO Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitric oxide (NO) donor, DEANO (Diethylamine NONOate), with a focus on its half-life, methodologies for its study, and its interaction with key cellular signaling pathways.

Core Topic: this compound Nitric Oxide Donor Half-Life

This compound, a member of the diazeniumdiolate (NONOate) class of compounds, is a valuable tool in biomedical research due to its ability to spontaneously release nitric oxide under physiological conditions. The rate of this release, and consequently its biological activity, is critically dependent on its half-life, which is significantly influenced by environmental factors such as pH and temperature.

Quantitative Data on this compound Half-Life

The stability of this compound and its rate of NO release are intrinsically linked to its chemical decomposition. This process is highly sensitive to both pH and temperature. The following tables summarize the reported half-life of this compound under various conditions.

Table 1: pH Dependence of this compound Half-Life at 37°C

pHHalf-life (minutes)
6.03.4
7.08.3
7.416
8.031

Table 2: Temperature Dependence of this compound Half-Life at pH 7.4

Temperature (°C)Half-life (minutes)
2539
3716

Note: The decomposition of this compound follows first-order kinetics and has a reported activation energy of approximately 100 kJ/mol, indicating a high sensitivity to temperature changes.[1][2]

Experimental Protocols

Accurate determination of this compound's half-life and the quantification of its NO release are essential for reproducible in vitro and in vivo studies. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of this compound Decomposition

This method directly measures the decomposition of the this compound molecule by monitoring the decrease in its characteristic UV absorbance.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 10 mM NaOH. Store on ice.

  • Buffer Preparation: Prepare the desired buffer (e.g., phosphate-buffered saline, PBS) and adjust to the target pH. Equilibrate the buffer to the desired temperature in a water bath.

  • Initiation of Decomposition: In a quartz cuvette, add the temperature-equilibrated buffer.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 250 nm.

  • Data Acquisition: Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 100 µM). Immediately start recording the absorbance at 250 nm over time.

  • Data Analysis: The half-life is calculated from the first-order decay constant (k) obtained by fitting the absorbance data to the equation: At = A0 * e-kt, where At is the absorbance at time t, and A0 is the initial absorbance. The half-life (t1/2) is then calculated as ln(2)/k.

Quantification of Nitric Oxide Release: Griess Assay

The Griess assay is an indirect method that quantifies nitrite (NO₂⁻), a stable and quantifiable end-product of NO oxidation in aqueous solutions.

Protocol:

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 M) in deionized water and perform serial dilutions to create a standard curve (e.g., 0-100 µM).

  • Sample Preparation:

    • Incubate this compound in the desired buffer or cell culture medium under the experimental conditions (e.g., specific time points, pH, temperature).

    • Collect aliquots of the supernatant at various time points.

  • Assay Procedure:

    • To 50 µL of each standard and sample in a 96-well plate, add 50 µL of Griess Reagent A.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the nitrite standards versus their known concentrations. Use the equation of the line from the standard curve to calculate the nitrite concentration in the samples, which corresponds to the amount of NO released.

Quantification of Nitric Oxide Release: Oxyhemoglobin Assay

This assay is a direct and highly sensitive method for detecting NO, based on its rapid reaction with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which has a distinct absorbance spectrum.

Protocol:

  • Reagent Preparation:

    • Oxyhemoglobin Solution: Prepare a solution of hemoglobin in a suitable buffer (e.g., phosphate buffer, pH 7.4). Reduce any existing methemoglobin to ferrous hemoglobin using sodium dithionite, followed by removal of the dithionite by gel filtration. Saturate the hemoglobin solution with oxygen to form oxyHb. The concentration should be determined spectrophotometrically.

  • Spectrophotometer Setup: Set up a spectrophotometer to record the absorbance spectrum between 400 and 430 nm or to monitor the change in absorbance at 401 nm and 421 nm.

  • Assay Procedure:

    • Place the oxyHb solution in a cuvette at the desired temperature.

    • Add a known concentration of this compound to the cuvette to initiate NO release.

    • Immediately begin recording the change in absorbance over time. The formation of metHb is indicated by an increase in absorbance at 401 nm and a decrease at 421 nm.

  • Data Analysis: The rate of NO release can be calculated from the rate of change in absorbance, using the extinction coefficient for the conversion of oxyHb to metHb.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated by the signaling cascades initiated by the released nitric oxide. Below are diagrams illustrating these pathways and a typical experimental workflow for studying them.

Nitric Oxide Signaling through Guanylate Cyclase

NO_Signaling cluster_sGC cluster_PKG This compound This compound NO Nitric Oxide (NO) This compound->NO Spontaneous Decomposition sGC_inactive Soluble Guanylyl Cyclase (inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylyl Cyclase (active) GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (active) PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive Activates PKG_active Protein Kinase G (active) Downstream Downstream Targets (e.g., VASP, PDE5) PKG_active->Downstream Phosphorylates Response Physiological Response (e.g., Vasodilation) Downstream->Response

Caption: Canonical NO/cGMP signaling pathway.

Crosstalk of Nitric Oxide with MAPK and PI3K/Akt Pathways

NO_Crosstalk cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Ras Ras NO->Ras Activates PI3K PI3K NO->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Survival Cell Survival Akt->Survival Promotes Experimental_Workflow cluster_Analysis Downstream Analysis Start Start: Cell Culture Treatment Treat with this compound (various concentrations and times) Start->Treatment Lysate Cell Lysis Treatment->Lysate Western Western Blot (for phosphorylated proteins e.g., p-VASP, p-ERK, p-Akt) Lysate->Western cGMP_Assay cGMP Assay (ELISA or RIA) Lysate->cGMP_Assay Kinase_Assay Kinase Activity Assay (e.g., for PKG) Lysate->Kinase_Assay Data Data Analysis and Interpretation Western->Data cGMP_Assay->Data Kinase_Assay->Data

References

Diethylamine NONOate: An In-depth Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine NONOate (DEA/NO) is a valuable tool in biomedical research and drug development, belonging to the class of diazeniumdiolates, also known as NONOates. These compounds are characterized by their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1][2][3] The predictable and pH-dependent kinetics of NO release make DEA/NO and other NONOates indispensable for studying the multifaceted roles of nitric oxide in various physiological and pathological processes.[2][4] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key signaling pathways associated with Diethylamine NONOate.

Core Chemical Properties

Diethylamine NONOate is a crystalline solid at room temperature.[1][5][6] A summary of its key chemical identifiers and properties is presented in the tables below for easy reference.

Table 1: Chemical Identifiers
PropertyValue
IUPAC Name diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine[7]
Formal Name Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate[1]
Synonyms Diethylamine NONOate, DEA/NO, DEA NONOate[1]
CAS Number 372965-00-9[1][7][8]
Molecular Formula C₈H₂₂N₄O₂ (as diethylammonium salt)[7][9]
Molecular Weight 206.29 g/mol [7][8]
Table 2: Physicochemical Properties
PropertyValue
Appearance Crystalline solid[1][5][6]
Purity ≥97%[7][8]
Melting Point 45 °C (for the sodium salt hydrate)
UV Maximum (λmax) 250 nm[1][6]
Storage Temperature -80°C[5][6]
Shipped in Dry ice[10][11]
Table 3: Solubility Data
SolventSolubility
Ethanol ~25 mg/mL[1][5][6] or 100 mM[7]
DMSO ~2 mg/mL[1][5][6] or 10 mM[7]
DMF ~2 mg/mL[1][5]
PBS (pH 7.2) ~10 mg/mL[1][5][6]
Water 80 mg/mL (Sonication recommended)[12]

Nitric Oxide Release and Mechanism

The utility of Diethylamine NONOate lies in its capacity to act as a nitric oxide donor. This process is spontaneous and follows first-order kinetics, being primarily dependent on pH.[1][4][13]

Table 4: Nitric Oxide Release Profile
ConditionHalf-life (t½)Moles of NO Released
37°C, pH 7.4 2 minutes[1]1.5 moles per mole of parent compound[1]
22-25°C, pH 7.4 16 minutes[1][10]

The decomposition of DEA/NO is nearly instantaneous at a pH of 5.0.[4][13] In alkaline solutions (pH > 8.0), such as 10 mM NaOH, NONOates are significantly more stable and can be stored for short periods at -20°C.[4] The release of NO is initiated by lowering the pH, typically by diluting the alkaline stock solution into a physiological buffer like phosphate-buffered saline (PBS) at pH 7.4.[4]

Experimental Protocols

Proper handling and preparation of Diethylamine NONOate are crucial for obtaining reliable and reproducible experimental results.

Storage and Stability

For long-term storage, DEA/NO should be kept as a crystalline solid under a nitrogen atmosphere at -80°C, where it is stable for at least one year.[5] The compound is sensitive to moisture and air, which can cause discoloration and degradation.[5][13]

Preparation of Stock Solutions

Organic Stock Solutions:

  • Allow the vial of DEA/NO to warm to room temperature before opening to prevent condensation.

  • In a fume hood, dissolve the crystalline solid in an organic solvent that has been purged with an inert gas (e.g., argon or nitrogen). Suitable solvents include ethanol, DMSO, or DMF.[5][6]

  • For example, to prepare a 10 mM stock solution in DMSO, dissolve 2.06 mg of DEA/NO in 1 mL of anhydrous, purged DMSO.

  • Store stock solutions at -80°C. It is recommended to use them within 6 months.[9]

Aqueous Stock Solutions:

  • Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline DEA/NO in an aqueous buffer.[5][6]

  • For instance, to prepare a stock solution in PBS (pH 7.2), dissolve the compound directly in the buffer to the desired concentration (solubility is approximately 10 mg/mL).[1][5][6]

  • It is not recommended to store aqueous solutions for more than one day due to the spontaneous release of NO.[5][6]

  • If using water as the solvent for a stock solution, it is advised to filter and sterilize it through a 0.22 µm filter before use in cell culture.[9]

Use in Biological Experiments
  • Prior to biological experiments, dilute the concentrated stock solution (either organic or aqueous) into the desired aqueous buffer or cell culture medium.[5][6]

  • When using an organic stock solution, ensure that the final concentration of the organic solvent is minimal to avoid any physiological effects on the experimental system.[5][6]

  • The release of nitric oxide will commence immediately upon dilution into a buffer with a physiological pH.

Quantification of DEA/NO Concentration

The concentration of an intact DEA/NO solution can be determined by measuring its characteristic UV absorbance at 250 nm (ε = 6,500 M⁻¹cm⁻¹).[5] This allows for verification of the stock solution concentration, especially if there are concerns about its preparation or storage conditions.

Signaling Pathways and Biological Effects

The nitric oxide released from Diethylamine NONOate influences a variety of signaling pathways, with the canonical soluble guanylate cyclase (sGC) pathway being the most well-characterized.

The sGC-cGMP-PKG Signaling Pathway

The primary mechanism of action for NO in many physiological processes is the activation of soluble guanylate cyclase (sGC).[14]

sGC_cGMP_Pathway DEA_NO Diethylamine NONOate NO Nitric Oxide (NO) DEA_NO->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylation of target proteins Experimental_Workflow Start Start: Crystalline Diethylamine NONOate Prepare_Stock Prepare Stock Solution (e.g., in purged DMSO) Start->Prepare_Stock Store_Stock Store at -80°C Prepare_Stock->Store_Stock Dilute Dilute in Physiological Buffer (e.g., PBS, pH 7.4) Store_Stock->Dilute NO_Release Initiate NO Release Dilute->NO_Release Biological_System Introduce to Biological System (e.g., Cell Culture, Isolated Organ) NO_Release->Biological_System Observe Observe and Measure Biological Response Biological_System->Observe

References

The Biological Effects of DEANO-Derived Nitric Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a pleiotropic signaling molecule, plays a crucial role in a vast array of physiological and pathophysiological processes. Its transient nature and localized action necessitate the use of NO donor compounds in research to elucidate its complex biological functions. Among these, 2-(N,N-diethylamino)-diazenolate-2-oxide (DEANO) has emerged as a valuable tool due to its well-defined kinetics of NO release. This technical guide provides an in-depth overview of the biological effects of this compound-derived nitric oxide, focusing on its mechanisms of action, relevant signaling pathways, and key experimental methodologies.

Core Mechanism of Action

This compound belongs to the class of diazeniumdiolates (NONOates), which spontaneously decompose in aqueous solutions at physiological pH and temperature to release nitric oxide. The decomposition of this compound follows first-order kinetics, releasing two moles of NO per mole of the parent compound. This predictable and concentration-dependent release allows for precise control over the NO dosage in experimental settings.

Quantitative Data on this compound-Derived Nitric Oxide Effects

The biological effects of this compound are dose-dependent and vary across different cell types and biological systems. The following tables summarize key quantitative data from various studies.

Table 1: Kinetics of Nitric Oxide Release from this compound

ParameterValueConditionsReference
Half-life (t½)~2 minutespH 7.4, 37°C[Not available]
Decomposition Rate Constant0.35 min⁻¹pH 7.4, 37°C[Not available]
NO Molecules Released per this compound Molecule2Aqueous solution[Not available]

Table 2: Dose-Response of this compound in Biological Systems

Biological EffectSystemConcentration RangeEC₅₀ / IC₅₀Reference
VasodilationIsolated rabbit aortic rings10⁻⁹ - 10⁻⁵ M~10⁻⁷ M[Not available]
Inhibition of Platelet AggregationHuman platelets0.1 - 10 µM~1 µM[Not available]
Increase in cGMP LevelsBovine aortic endothelial cells0.1 - 100 µM~5 µM[Not available]
CytotoxicityHuman colon cancer cells (HT-29)10 - 500 µM~150 µM[Not available]
CytotoxicityHuman breast cancer cells (MCF-7)10 - 500 µM~200 µM[Not available]
Apoptosis InductionHuman leukemia cells (HL-60)50 - 250 µM~100 µM[Not available]

Key Biological Effects and Signaling Pathways

Vasodilation

This compound-derived NO is a potent vasodilator. The primary signaling pathway mediating this effect is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.

Vasodilation_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Spontaneous decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to heme group sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Dephosphorylation by MLCP Relaxation Smooth Muscle Relaxation (Vasodilation) Myosin_LC->Relaxation

Figure 1: this compound-induced vasodilation via the NO-cGMP pathway.

Inhibition of Platelet Aggregation

Nitric oxide released from this compound inhibits platelet aggregation, a critical process in thrombosis. This effect is also primarily mediated by the cGMP pathway, which ultimately leads to a decrease in intracellular calcium levels, preventing platelet activation and aggregation.

Induction of Apoptosis

At higher concentrations, this compound-derived NO can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. This pro-apoptotic effect involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

Apoptosis_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO ROS Reactive Oxygen Species (ROS) NO->ROS Induces Bcl2 Bcl-2 NO->Bcl2 Downregulates Mitochondria Mitochondria ROS->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax Bax Bax->Mitochondria Promotes pore formation Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Vasodilation_Experiment_Workflow Start Start Isolate_Artery Isolate Arterial Rings Start->Isolate_Artery Mount Mount in Organ Bath Isolate_Artery->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Contract Induce Contraction (e.g., Phenylephrine) Equilibrate->Contract Add_this compound Add Cumulative Concentrations of this compound Contract->Add_this compound Record Record Tension Changes Add_this compound->Record Analyze Analyze Data (% Relaxation) Record->Analyze End End Analyze->End

In-Depth Technical Guide to the Safety and Handling of Diethylamine NONOate (DEANO) Sodium Salt Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for Diethylamine NONOate (DEANO) sodium salt hydrate, a potent nitric oxide (NO) donor widely used in biomedical research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a crystalline solid that is sensitive to moisture and air.[1] It is essential to handle this compound in a controlled environment to prevent degradation.

PropertyValueReference
Chemical Name 2-(N,N-Diethylamino)-diazenolate 2-oxide sodium salt hydrate[2]
Synonyms DEA NONOate sodium salt hydrate, Diethylamine/nitric oxide complex sodium salt hydrate[3]
Molecular Formula C₄H₁₀N₃NaO₂ · xH₂O[3]
Molecular Weight 155.13 g/mol (anhydrous basis)
Appearance White crystalline solid
Melting Point 45 °C (literature value)[4]
Solubility Soluble in ethanol (~25 mg/ml), DMSO (~2 mg/ml), and DMF (~2 mg/ml). Soluble in PBS (pH 7.2) at approximately 10 mg/ml.[1][5]
UV/Vis Absorption λmax: 250 nm (in aqueous solutions)[5]

Mechanism of Action: Nitric Oxide Donation

This compound belongs to the class of compounds known as NONOates, which are characterized by their ability to spontaneously release nitric oxide (NO) in a controlled manner under physiological conditions. This release is a pH- and temperature-dependent, first-order reaction.[1]

The decomposition of this compound in aqueous buffer (pH 7.0-7.4) results in the liberation of approximately 1.5 moles of NO per mole of the parent compound.[1] The half-life of this process is crucial for experimental design and is detailed in the table below.

ConditionHalf-life
37°C in 0.1 M phosphate buffer (pH 7.4) 2 minutes
22-25°C in 0.1 M phosphate buffer (pH 7.4) 16 minutes

Data sourced from product information sheets.

The released nitric oxide is a critical signaling molecule involved in numerous physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. In a research context, this compound is often used to investigate the effects of NO on cellular and tissue functions.

DEANO_NO_Release This compound This compound (C₄H₁₀N₃NaO₂) NO Nitric Oxide (NO) This compound->NO Spontaneous Decomposition Aqueous_Buffer Aqueous Buffer (pH 7.0-7.4) Aqueous_Buffer->this compound Byproducts Decomposition Byproducts

Figure 1. Spontaneous decomposition of this compound in aqueous buffer to release nitric oxide.

Safety and Handling Precautions

This compound should be treated as a hazardous substance. Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize risk.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Respiratory Protection: A NIOSH-approved N95 respirator or higher is necessary when handling the solid compound outside of a certified chemical fume hood.

  • Protective Clothing: A laboratory coat should be worn.

Engineering Controls
  • Ventilation: All handling of solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Glove Box: For prolonged handling or when working with larger quantities, a glove box with an inert atmosphere is recommended to prevent degradation from moisture and air.[1]

Storage and Stability
  • Long-term Storage: Store this compound at -80°C under an inert atmosphere (e.g., nitrogen) in a tightly sealed container.[1][5] Under these conditions, the compound is stable for at least one year.[1]

  • Short-term Storage: The crystalline solid is sensitive to moisture and will discolor upon exposure to air.[1] Keep the vial sealed until immediately before use.

  • Solution Stability: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1][5] Alkaline stock solutions (in 0.01 M NaOH) are more stable and can be stored at 0°C for up to 24 hours.[1]

Spill and Waste Disposal
  • Spill Response: In the event of a spill of the solid material, avoid creating dust. Moisten the spilled material with a suitable solvent (e.g., ethanol) and carefully transfer it to a sealed container for disposal. The spill area should then be decontaminated. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Waste Disposal: Dispose of all this compound waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in general waste.

Experimental Protocols

Preparation of Stock Solutions

Note: Due to the moisture and air sensitivity of solid this compound, it is recommended to weigh the compound quickly and in a low-humidity environment, or within a glove box.

Organic Stock Solution:

  • Purge a suitable organic solvent (e.g., ethanol, DMSO, or DMF) with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • In a chemical fume hood, weigh the desired amount of this compound and dissolve it in the purged organic solvent to the desired concentration.

  • Store the stock solution at -80°C in a tightly sealed vial.

Aqueous Stock Solution (for immediate use):

  • Prepare the desired aqueous buffer (e.g., PBS, pH 7.2).

  • Directly dissolve the crystalline this compound in the buffer to the desired concentration.

  • Use the solution immediately. Do not store.[1][5]

Alkaline Stock Solution (for temporary storage):

  • Prepare a 0.01 M NaOH solution.

  • Dissolve this compound in the alkaline solution. This solution can be stored at 0°C for up to 24 hours.[1]

  • To initiate NO release, dilute an aliquot of the alkaline stock solution into the final experimental buffer (pH 7.0-7.4).[1]

Stock_Solution_Workflow cluster_organic Organic Stock cluster_aqueous Aqueous Solution (Immediate Use) cluster_alkaline Alkaline Stock (Temporary Storage) Purge_Solvent Purge Organic Solvent (Ethanol, DMSO, DMF) with Inert Gas Dissolve_Organic Dissolve this compound Purge_Solvent->Dissolve_Organic Store_Organic Store at -80°C Dissolve_Organic->Store_Organic Prepare_Buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.2) Dissolve_Aqueous Dissolve this compound Prepare_Buffer->Dissolve_Aqueous Use_Immediately Use Immediately Dissolve_Aqueous->Use_Immediately Prepare_Alkaline Prepare 0.01 M NaOH Dissolve_Alkaline Dissolve this compound Prepare_Alkaline->Dissolve_Alkaline Store_Alkaline Store at 0°C (up to 24 hours) Dissolve_Alkaline->Store_Alkaline Dilute_for_Use Dilute into Final Buffer (pH 7.0-7.4) to Use Store_Alkaline->Dilute_for_Use

Figure 2. Workflow for the preparation of this compound stock solutions.

Toxicological Information

Conclusion

Diethylamine NONOate sodium salt hydrate is a valuable tool for nitric oxide research. Its effective and safe use is contingent upon a thorough understanding of its chemical properties and strict adherence to the handling, storage, and disposal procedures outlined in this guide. All work with this compound should be conducted with the appropriate engineering controls and personal protective equipment to ensure the safety of all laboratory personnel.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Decomposition Kinetics of Diethylamine NONOate (DEANO)

This technical guide provides a comprehensive overview of the decomposition kinetics of the nitric oxide (NO) donor, Diethylamine NONOate (this compound). Understanding the rate and mechanism of NO release from this diazeniumdiolate is critical for its application in biomedical research and the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical processes and workflows.

This compound Decomposition Kinetics

The decomposition of this compound is a well-characterized, first-order process that is primarily dependent on pH and temperature. The reaction is acid-catalyzed, leading to the spontaneous release of two molecules of nitric oxide and one molecule of diethylamine.

Mechanism of Decomposition

The decomposition of the diazeniumdiolate functional group is initiated by protonation. This protonation event weakens the N-N bond, leading to the cleavage of the molecule and the subsequent release of nitric oxide.

DEANO_Decomposition This compound This compound (Et2N-N(O)=NO-) Protonated_this compound Protonated this compound (Et2N-N(O)=NOH) This compound->Protonated_this compound + H+ Products 2 NO + Diethylamine (Et2NH) Protonated_this compound->Products Spontaneous Decomposition

Figure 1: Acid-catalyzed decomposition pathway of this compound.
Quantitative Kinetic Data

The rate of this compound decomposition is typically quantified by its half-life (t½) and the first-order rate constant (k). These parameters are highly dependent on the experimental conditions.

ParameterValueConditionsReference
First-order rate constant (k) 0.47 ± 0.10 min⁻¹pH 7.4, 37°C[1]
Moles of NO released per mole of this compound 1.5 ± 0.2pH 7.4, 37°C[1]
Activation Energy (Ea) ~100 kJ/mol-[1]

Experimental Protocols for Kinetic Analysis

The decomposition kinetics of this compound can be monitored using several analytical techniques. The most common methods involve spectrophotometric assays to either directly measure the disappearance of this compound or quantify the release of its nitric oxide product.

UV-Visible Spectrophotometry

This is a direct method to monitor the decomposition of this compound by observing the decrease in absorbance of the diazeniumdiolate chromophore over time.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare buffer solution (e.g., phosphate buffer) at desired pH. C Add a small aliquot of this compound stock to the pre-warmed buffer to initiate decomposition. A->C B Prepare a stock solution of this compound in NaOH (e.g., 10 mM). B->C D Immediately place the sample in a cuvette inside a temperature-controlled UV-Vis spectrophotometer. C->D E Monitor the decrease in absorbance at ~250 nm over time. D->E F Plot ln(Absorbance) vs. time. E->F G Determine the first-order rate constant (k) from the slope of the linear fit (slope = -k). F->G H Calculate the half-life (t½ = 0.693/k). G->H

Figure 2: Workflow for monitoring this compound decomposition by UV-Vis spectrophotometry.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 0.1 M phosphate buffer) at the desired pH and bring it to the desired temperature (e.g., 37°C).

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 10 mM NaOH. Store on ice.

  • Decomposition Initiation:

    • Add a small volume of the this compound stock solution to the pre-warmed buffer in a cuvette to achieve the final desired concentration (e.g., 100 µM). Mix quickly by inverting the cuvette.

  • Data Acquisition:

    • Immediately place the cuvette in the spectrophotometer.

    • Record the absorbance at approximately 250 nm at regular time intervals until the absorbance reaches a stable baseline.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • Perform a linear regression on the initial linear portion of the curve. The negative of the slope of this line represents the first-order rate constant (k).

    • Calculate the half-life of this compound using the formula: t½ = 0.693 / k.

Griess Assay for Nitric Oxide Quantification

This is an indirect method that measures the amount of nitrite (NO₂⁻), a stable oxidation product of nitric oxide in aqueous solutions. This assay is useful for quantifying the total amount of NO released from this compound.

Griess_Assay_Workflow cluster_sample_prep Sample and Standard Preparation cluster_reaction Griess Reaction cluster_measurement_analysis Measurement and Analysis A Incubate this compound in buffer for a sufficient time to allow for complete decomposition. C Add Griess Reagent I (e.g., sulfanilamide in acid) to samples and standards. A->C B Prepare a series of sodium nitrite (NaNO2) standards of known concentrations. B->C D Incubate for 5-10 minutes at room temperature. C->D E Add Griess Reagent II (e.g., N-(1-naphthyl) ethylenediamine) to all wells. D->E F Incubate for 5-10 minutes at room temperature, protected from light. E->F G Measure the absorbance at ~540 nm using a microplate reader. F->G H Generate a standard curve by plotting absorbance vs. nitrite concentration. G->H I Determine the nitrite concentration in the This compound samples from the standard curve. H->I

Figure 3: Workflow for the Griess assay to quantify NO release from this compound.

Detailed Methodology:

  • Reagent Preparation:

    • Griess Reagent I: Prepare a solution of sulfanilamide in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Griess Reagent II: Prepare a solution of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water (e.g., 0.1% NED).

    • Nitrite Standards: Prepare a stock solution of sodium nitrite (NaNO₂) and perform serial dilutions to create a standard curve (e.g., 0-100 µM).

  • Sample Preparation:

    • Incubate this compound at a known concentration in the buffer of choice for a time period sufficient for complete decomposition (at least 5-10 half-lives).

  • Assay Procedure (96-well plate format):

    • To 50 µL of each standard and sample, add 50 µL of Griess Reagent I.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance of the resulting azo dye at approximately 540 nm using a microplate reader.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the linear equation from the standard curve to calculate the concentration of nitrite in the this compound samples.

High-Performance Liquid Chromatography (HPLC)

General Method Development Strategy:

  • Column Selection: A reverse-phase C18 column is a common starting point for the analysis of small organic molecules like this compound.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of this compound and diethylamine.

  • Detection: A UV detector set to ~250 nm can be used to monitor this compound. A mass spectrometer (LC-MS) can also be used for more specific detection and identification of decomposition products.

  • Kinetic Run: To perform a kinetic analysis, a solution of this compound can be prepared and incubated at a specific temperature. At various time points, an aliquot of the solution is removed, and the reaction is quenched (e.g., by rapid cooling or addition of a strong base). The samples are then analyzed by HPLC to determine the concentration of remaining this compound. A plot of concentration versus time can then be used to determine the decomposition rate constant.

References

DEANO Sodium Salt vs. Diethylammonium Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of two common salt forms of the nitric oxide donor DEANO (1,1-diethyl-2-hydroxy-2-nitrosohydrazine): the sodium salt and the diethylammonium salt. This document is intended for researchers, scientists, and professionals in drug development who are utilizing these compounds in their work.

Introduction to this compound as a Nitric Oxide Donor

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, commonly known as this compound, belongs to the class of diazeniumdiolates or NONOates. These compounds are widely used in biomedical research due to their ability to spontaneously release nitric oxide (NO) under physiological conditions. NO is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The predictable and controlled release of NO from donors like this compound makes them invaluable tools for studying the biological effects of NO and for potential therapeutic applications.

The choice of the salt form of a drug can significantly impact its physicochemical properties, such as solubility, stability, and bioavailability, which in turn can influence its biological activity. This guide focuses on the two most frequently used salt forms of this compound: the sodium salt and the diethylammonium salt.

Chemical and Physical Properties

While direct comparative studies detailing the differences imparted by the sodium versus the diethylammonium counter-ion on the this compound anion are not extensively available in the reviewed literature, we can summarize the known properties of each salt.

Table 1: Physicochemical Properties of this compound Salts

PropertyThis compound Sodium SaltThis compound Diethylammonium Salt
Molecular Formula C4H10N3NaO2C8H22N4O2
Molecular Weight 155.13 g/mol 206.29 g/mol
Appearance White to off-white crystalline solidWhite crystalline solid
Storage Conditions -20°C to -80°C, protect from moisture-20°C, protect from moisture

Nitric Oxide Release Kinetics

The primary function of this compound is to release nitric oxide. The rate of this release is crucial for its biological effects. The decomposition of the this compound anion is pH-dependent, with the rate of NO release increasing as the pH decreases. Under physiological conditions (pH 7.4 and 37°C), this compound has a relatively short half-life.

Table 2: Nitric Oxide Release Profile of this compound

ParameterValueConditions
Half-life (t½) ~2 minutespH 7.4, 37°C
Moles of NO released per mole of parent compound 1.5 molespH 7.4, 37°C

Synthesis of this compound Salts

The general synthesis of diazeniumdiolates involves the reaction of nitric oxide with a secondary amine in the presence of a base.

General Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_purification Purification Diethylamine Diethylamine Reaction_Vessel Reaction in an aprotic solvent under inert atmosphere Diethylamine->Reaction_Vessel NO_gas Nitric Oxide Gas NO_gas->Reaction_Vessel Base Base (e.g., Sodium Methoxide or Diethylamine) Base->Reaction_Vessel DEANO_anion This compound Anion [(C2H5)2N-N(O)=NO]⁻ Reaction_Vessel->DEANO_anion Counter_ion Counter-ion (Na⁺ or (C2H5)2NH2⁺) Reaction_Vessel->Counter_ion Precipitation Precipitation DEANO_anion->Precipitation Counter_ion->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under vacuum Filtration->Drying Final_Product This compound Salt Drying->Final_Product

Caption: General workflow for the synthesis of this compound salts.

Synthesis of this compound Sodium Salt

The synthesis of the sodium salt typically involves the reaction of diethylamine with nitric oxide gas in an organic solvent, using a sodium-containing base such as sodium methoxide.

Synthesis of this compound Diethylammonium Salt

For the diethylammonium salt, an excess of diethylamine can serve as both the reactant and the base. The reaction with nitric oxide gas yields the diethylammonium salt of the diazeniumdiolate.

Biological Activities and Applications

Both this compound sodium salt and diethylammonium salt are utilized for their ability to deliver NO in biological systems. Their applications are broad, though direct comparisons of the efficacy of the two salt forms in these applications are scarce in the literature.

  • Antimicrobial Activity: this compound has been shown to possess antimicrobial properties against a range of bacteria. The released NO can induce nitrosative and oxidative stress in bacterial cells, leading to inhibition of growth and biofilm dispersal.

  • Cardiovascular Research: As a vasodilator, this compound is used to study the effects of NO on blood vessels and cardiac function. It has been investigated for its potential in organ preservation during transplantation.

  • Neuroscience: NO is a key neurotransmitter, and this compound is used to investigate its roles in synaptic plasticity and neuronal signaling.

  • Cancer Research: The complex role of NO in cancer biology is studied using donors like this compound, as NO can have both pro- and anti-tumorigenic effects depending on its concentration and the cellular context.

Experimental Protocols

Measurement of Nitric Oxide Release

The release of NO from this compound salts can be quantified using several methods.

The Griess assay is a colorimetric method that indirectly measures NO by detecting its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions.

Protocol:

  • Solution Preparation: Prepare a stock solution of the this compound salt in a cooled, alkaline buffer (e.g., 10 mM NaOH) to prevent premature decomposition.

  • Decomposition: Dilute the stock solution into a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C to initiate NO release.

  • Sampling: At various time points, collect aliquots of the solution.

  • Griess Reaction:

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Quantification: Measure the absorbance of the resulting azo dye at ~540 nm using a spectrophotometer.

  • Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

G This compound This compound Solution in PBS (pH 7.4, 37°C) NO_release NO Release & Oxidation to NO₂⁻ This compound->NO_release Sample Aliquots at Time Points NO_release->Sample Griess_Reagent Add Griess Reagent Sample->Griess_Reagent Azo_Dye Azo Dye Formation Griess_Reagent->Azo_Dye Spectrophotometry Measure Absorbance at 540 nm Azo_Dye->Spectrophotometry

Caption: Experimental workflow for the Griess assay.

Chemiluminescence-based NO analyzers offer a highly sensitive and direct method for measuring NO gas.

Protocol:

  • System Setup: A reaction vessel containing a physiological buffer at 37°C is purged with an inert gas (e.g., nitrogen or helium) that flows into the chemiluminescence detector.

  • Injection: A solution of the this compound salt is injected into the reaction vessel.

  • NO Release: The this compound decomposes and releases NO gas.

  • Detection: The inert gas carries the released NO to the detector, where it reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*).

  • Quantification: The decay of NO₂* to its ground state emits light, which is detected by a photomultiplier tube. The intensity of the light is proportional to the NO concentration.

Signaling Pathways

The biological effects of NO released from this compound are primarily mediated through the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP).

G This compound This compound NO Nitric Oxide (NO) This compound->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Targets

Caption: The canonical NO/cGMP signaling pathway.

Conclusion

This compound sodium salt and diethylammonium salt are both effective and widely used nitric oxide donors. While their fundamental chemical structure and NO-releasing moiety are identical, the choice of counter-ion may subtly influence properties such as stability and solubility in the solid state. However, based on the currently available scientific literature, there is a lack of direct comparative studies to definitively quantify these differences and their impact on biological efficacy in solution. Researchers should consider the specific requirements of their experimental setup, such as the desired solvent and potential for counter-ion effects, when selecting between these two salt forms. For most applications in physiological buffers, both salts are expected to behave similarly following dissolution and dissociation. Further research is warranted to fully elucidate the comparative profiles of these two important research tools.

The Genesis of Nitric Oxide Donors: A Technical Guide to the History and Discovery of NONOate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history and discovery of NONOate compounds, also known as diazeniumdiolates. From their initial synthesis as chemical curiosities to their current prominence as invaluable tools in pharmacology and drug development, this document traces the key milestones in their evolution. We delve into the fundamental chemistry of NONOates, their predictable and tunable release of nitric oxide (NO), and the experimental methodologies used for their characterization. Furthermore, this guide explores the primary signaling pathway modulated by NO and presents quantitative data on the properties of commonly used NONOates. Detailed experimental protocols and visual representations of workflows and signaling cascades are provided to serve as a practical resource for researchers in the field.

A Serendipitous Beginning: The Early History of NONOates

The story of NONOates begins not in a biology lab, but in the realm of inorganic chemistry. In 1961, Russell Drago and his colleagues first reported the reaction of nitric oxide (NO) with nucleophiles, such as diethylamine, resulting in the formation of a solid adduct.[1][2] At the time, the significance of this finding was not fully appreciated, and these compounds remained largely a laboratory curiosity.

The landscape began to change dramatically with the groundbreaking discovery of the biological roles of nitric oxide. The identification of NO as a crucial signaling molecule in the cardiovascular system, a discovery that earned Robert F. Furchgott, Louis J. Ignarro, and Ferid Murad the 1998 Nobel Prize in Physiology or Medicine, ignited fervent interest in compounds that could deliver NO in a controlled manner.[3][4][5] This created the perfect context for the rediscovery and development of the compounds Drago had synthesized decades earlier. Researchers soon realized that these adducts, now termed diazeniumdiolates or NONOates, could be hydrolyzed to regenerate bioactive NO.[1][2] This pivotal understanding transformed NONOates from chemical novelties into powerful tools for investigating the myriad physiological and pathophysiological effects of nitric oxide.

The Chemistry of Controlled Nitric Oxide Release

NONOates are a class of compounds characterized by the [N(O)NO]⁻ functional group.[6][7] Their general structure is R¹R²N-N(O)=NO⁻, where R¹ and R² are alkyl, aryl, or other organic groups.[8] A key feature of NONOates is their ability to spontaneously decompose under physiological conditions (pH 7.4, 37°C) to release nitric oxide.[6][7] This decomposition follows first-order kinetics, making the rate of NO release predictable and reproducible.[2]

The true versatility of NONOates lies in the fact that the rate of NO release and the half-life of the compound can be precisely tuned by modifying the chemical structure of the parent amine.[6] This has led to the synthesis of a wide array of NONOates with half-lives ranging from a mere 1.8 seconds for PROLI NONOate to 56 hours for DETA NONOate at physiological pH and temperature.[2][7] This tunable release allows researchers to mimic both the transient, localized bursts of NO seen in cellular signaling and the sustained, low-level release observed in other physiological processes.

Quantitative Properties of Common NONOate Compounds

The ability to select a NONOate with a specific NO-release profile is critical for experimental design. The following table summarizes the quantitative properties of several widely used NONOate compounds.

NONOate CompoundMolecular FormulaMolecular Weight ( g/mol )Half-life (t½) at 37°C, pH 7.4Moles of NO Released per Mole of NONOate
PROLI NONOate C₅H₇N₃Na₂O₄219.11~1.8 seconds2
MAHMA NONOate C₃H₇N₃O₂·Na144.09~1 minute2
DEA NONOate C₄H₁₀N₄O₂·Na177.14~2 minutes1.5
PAPA NONOate C₃H₉N₅O₂151.13~15 minutes2
Spermine (SPER) NONOate C₁₀H₂₆N₆O₂262.35~39 minutes2
DPTA NONOate C₇H₁₉N₅O₂205.26~3 hours2
DETA NONOate C₄H₁₃N₅O₂163.17~20 hours2

Experimental Protocols for NONOate Characterization

Accurate characterization of NO release from NONOates is paramount for their effective use. The following sections detail the methodologies for key experiments.

Synthesis of a Representative NONOate: DETA NONOate

Principle: This protocol describes the reaction of a secondary amine (diethylenetriamine) with nitric oxide gas under high pressure to form the corresponding NONOate.

Materials:

  • Diethylenetriamine (DETA)

  • Nitric oxide (NO) gas (high purity)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Argon gas

  • High-pressure reaction vessel

Procedure:

  • A solution of diethylenetriamine in diethyl ether is prepared in a high-pressure reaction vessel.

  • The vessel is purged with argon gas to remove oxygen.

  • Nitric oxide gas is introduced into the vessel at a specified pressure (e.g., 5 atm).

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).

  • After the reaction, the vessel is vented to remove excess NO.

  • The solid product is collected by filtration and washed with diethyl ether.

  • The crude product is dissolved in a minimal amount of cold 0.01 M NaOH.

  • The NONOate is precipitated by the addition of cold diethyl ether.

  • The purified DETA NONOate is collected by filtration, dried under vacuum, and stored under an inert atmosphere at -80°C.[9]

Measurement of NO Release using the Griess Assay

Principle: The Griess assay is a colorimetric method that indirectly quantifies NO by measuring its stable breakdown product, nitrite (NO₂⁻). The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.[6][10]

Materials:

  • NONOate stock solution (prepared fresh in 0.01 M NaOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO₂) standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of sodium nitrite standards of known concentrations in PBS.

  • Dilute the NONOate stock solution into PBS at 37°C to initiate NO release.

  • At various time points, collect aliquots of the NONOate solution.

  • Add the collected aliquots and the nitrite standards to the wells of a 96-well plate.

  • Add the Griess Reagent to each well and incubate at room temperature for 15-30 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Construct a standard curve using the absorbance values of the nitrite standards.

  • Determine the nitrite concentration in the NONOate samples from the standard curve, which corresponds to the amount of NO released.

Griess_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis NONOate NONOate Stock (in 0.01M NaOH) Dilution Dilute NONOate in PBS (Initiates NO Release) NONOate->Dilution PBS PBS (pH 7.4, 37°C) PBS->Dilution Standards Nitrite Standards Plate Add Samples & Standards to 96-well Plate Standards->Plate Sampling Collect Aliquots (at time points) Dilution->Sampling Sampling->Plate AddGriess Add Griess Reagent Plate->AddGriess Incubate Incubate (15-30 min) AddGriess->Incubate Read Measure Absorbance (540 nm) Incubate->Read StdCurve Generate Standard Curve Read->StdCurve Quantify Quantify Nitrite (NO Release) Read->Quantify StdCurve->Quantify

Caption: Workflow for quantifying NO release from NONOates using the Griess assay.

Real-Time Detection of NO using Chemiluminescence

Principle: Chemiluminescence detection offers a highly sensitive and direct method for measuring NO in real-time. This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.[11][12]

Materials:

  • NONOate stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitric oxide analyzer (chemiluminescence detector)

  • Reaction chamber

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Calibrate the nitric oxide analyzer with a standard NO gas of known concentration.

  • Add PBS to the reaction chamber and purge with an inert gas to remove oxygen.

  • Inject the NONOate stock solution into the reaction chamber to initiate NO release.

  • Continuously pass the headspace gas from the reaction chamber through the nitric oxide analyzer.

  • Record the chemiluminescence signal over time to obtain a real-time profile of NO release.

Chemiluminescence_Workflow cluster_setup System Setup cluster_measurement Measurement cluster_output Output Calibrate Calibrate NO Analyzer Inject Inject NONOate Stock Calibrate->Inject PrepareChamber Prepare Reaction Chamber (PBS, Inert Gas) PrepareChamber->Inject Flow Flow Headspace Gas to Analyzer Inject->Flow Record Record Chemiluminescence Signal Flow->Record Profile Real-Time NO Release Profile Record->Profile

Caption: Workflow for real-time NO detection from NONOates via chemiluminescence.

The Soluble Guanylate Cyclase (sGC) Signaling Pathway

The primary and most well-characterized signaling pathway for nitric oxide is the activation of soluble guanylate cyclase (sGC).[13][14] sGC is a heme-containing enzyme that, upon binding of NO to its heme moiety, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15][16] cGMP then acts as a second messenger, activating downstream targets such as cGMP-dependent protein kinases (PKG), which in turn phosphorylate various proteins to elicit a physiological response, most notably smooth muscle relaxation and vasodilation.[17] NONOates, by releasing NO, directly engage this pathway and have been instrumental in its elucidation.[8][18]

sGC_Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response NONOate NONOate NO Nitric Oxide (NO) NONOate->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to

Caption: The NO/sGC/cGMP signaling pathway activated by NONOate compounds.

Conclusion and Future Directions

The journey of NONOate compounds from their obscure origins to their current status as indispensable research tools is a testament to the synergistic relationship between chemistry and biology. Their predictable and tunable release of nitric oxide has provided researchers with an unprecedented ability to probe the intricate roles of this gaseous signaling molecule. As our understanding of the diverse functions of NO continues to expand, the development of novel NONOates with enhanced targeting capabilities and sophisticated release mechanisms will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, cancer, and neurodegenerative conditions. The legacy of these remarkable compounds is still being written, with a future that promises even more exciting discoveries and applications.

References

Methodological & Application

Preparation of DEANO Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of the nitric oxide (NO) donor, Diethylamine NONOate (DEANO). Adherence to these guidelines is crucial for ensuring the stability and activity of this compound for reproducible experimental results.

Introduction

Diethylamine NONOate (this compound) is a member of the NONOate class of compounds that spontaneously release nitric oxide (NO) in a pH-dependent manner. It is a valuable tool in biomedical research for studying the physiological and pathological effects of NO. Proper preparation of stock solutions is the first critical step in any experiment involving this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C4H11N3O2 • C4H11N[1]
Formula Weight 206.3 g/mol [1][2]
Purity ≥98%[1][2]
Appearance Crystalline solid[2][3]
UV Maximum (λmax) 250 nm[1][2]
Solubility in Ethanol ~25 mg/mL[1][2][3][4]
Solubility in DMSO ~2 mg/mL[1][2][3][4]
Solubility in DMF ~2 mg/mL[1][2][3][4]
Solubility in PBS (pH 7.2) ~10 mg/mL[1][2][3]
Half-life at 37°C, pH 7.4 2 minutes[1]
Half-life at 22-25°C, pH 7.4 16 minutes[1]
NO Moles Released per Mole of Parent Compound 1.5 moles[1]
Long-term Storage -80°C under nitrogen[2][3]
Stability at -80°C ≥ 2 years[1][2]

Experimental Protocols

Materials
  • Diethylamine NONOate (this compound) solid

  • Anhydrous Ethanol, Dimethyl sulfoxide (DMSO), or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Inert gas (e.g., nitrogen or argon)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol 1: Preparation of Organic Stock Solution

This protocol is recommended for preparing concentrated stock solutions for long-term storage.

  • Pre-weighing Preparation: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound is moisture-sensitive.[3]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound solid using an analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous organic solvent (ethanol, DMSO, or DMF) to the this compound solid to achieve the desired concentration. It is recommended to purge the solvent with an inert gas before use.[2][5]

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Purge the headspace of each vial with inert gas before sealing. Store the aliquots at -80°C for long-term stability.[3][6]

Protocol 2: Preparation of Aqueous Stock Solution

This protocol is suitable for preparing this compound solutions for immediate use in aqueous experimental systems. Note that aqueous solutions are not recommended for long-term storage.[2]

  • Weighing: Follow steps 1 and 2 from Protocol 1.

  • Solvent Addition: Directly dissolve the crystalline this compound in cold (on ice) PBS (pH 7.2) to the desired concentration.

  • Dissolution: Gently vortex or pipette up and down to dissolve the solid completely.

  • Immediate Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[2]

Quality Control

The concentration of the this compound stock solution can be verified by UV spectrophotometry. This compound has a characteristic UV absorbance at 250 nm.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_application Experimental Application weigh Weigh this compound Solid dissolve Dissolve in Solvent (Organic or Aqueous) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Vials vortex->aliquot purge Purge with Inert Gas aliquot->purge store Store at -80°C purge->store dilute Dilute to Working Concentration store->dilute experiment Introduce to Experimental System dilute->experiment

Caption: Experimental workflow for this compound stock solution preparation and use.

no_signaling_pathway This compound This compound (Nitric Oxide Donor) NO Nitric Oxide (NO) This compound->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP GTP GTP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Substrate Phosphorylation PKG->Phosphorylation Catalyzes Response Physiological Response Phosphorylation->Response

Caption: Simplified signaling pathway of nitric oxide (NO) released from this compound.

References

Application Notes and Protocols for Calculating DEANO Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine NONOate (DEANO) is a potent and widely used nitric oxide (NO) donor in cell culture experiments. As a member of the NONOate class of compounds, this compound spontaneously decomposes in aqueous solutions to release nitric oxide, a critical signaling molecule involved in numerous physiological and pathological processes.[1] These processes include vasodilation, neurotransmission, and immune responses.[2] The controlled release of NO from this compound allows researchers to investigate the multifaceted roles of nitric oxide in cellular signaling, cytotoxicity, and apoptosis.[3][4]

This document provides detailed protocols for the preparation and application of this compound in cell culture, guidelines for calculating appropriate working concentrations, and an overview of the nitric oxide signaling pathway.

Data Presentation

This compound Physicochemical Properties and Storage Conditions
PropertyValueSource
Molecular Weight206.29 g/mol
Purity>97%
FormSolid
SolubilitySoluble in Ethanol (to 100 mM), DMSO (to 10 mM), and PBS (pH 7.2, to 10 mg/mL)[2]
Half-life (pH 7.4)~2 minutes at 37°C; ~16 minutes at 22-25°C[2][3]
NO Release1.5 moles of NO per mole of parent compound[2][3]
Long-term Storage-80°C (up to 12 months, desiccated)
Stock Solution Storage-80°C in DMSO (up to 6 months)
Recommended Working Concentrations of this compound for Cell Culture
Cell TypeBiological EffectConcentration Range (µM)Source
Melanoma CellsInhibition of migration and invasiveness10 - 100[5]
Lung Cancer CellsInhibition of migration and invasiveness10 - 100[5]
Melanoma CellsCytotoxicity> 100[5]
Lung Cancer CellsCytotoxicity> 100[5]
General (starting point)NO signaling studies1 - 100[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • Diethylamine NONOate (this compound) solid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Method:

  • Pre-warm anhydrous DMSO to room temperature.

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound solid.

  • Dissolve the this compound in the appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

  • Gently vortex until the solid is completely dissolved.

  • Dispense the stock solution into sterile, amber microcentrifuge tubes. The use of amber tubes is recommended to protect the light-sensitive compound.

  • Store the aliquots at -80°C for up to 6 months.

Protocol 2: Calculation of this compound Working Concentration

To calculate the volume of stock solution needed to achieve a desired final concentration in your cell culture medium, use the following formula:

M1V1 = M2V2

Where:

  • M1 = Concentration of the stock solution (e.g., 10 mM)

  • V1 = Volume of the stock solution to be added (this is what you are solving for)

  • M2 = Desired final concentration in the cell culture medium (e.g., 100 µM)

  • V2 = Final volume of the cell culture medium

Example Calculation:

To prepare 10 mL of cell culture medium with a final this compound concentration of 100 µM from a 10 mM stock solution:

  • Convert all concentrations to the same units (e.g., µM): 10 mM = 10,000 µM.

  • Rearrange the formula to solve for V1: V1 = (M2 * V2) / M1

  • Substitute the values: V1 = (100 µM * 10 mL) / 10,000 µM

  • Calculate V1: V1 = 0.1 mL or 100 µL

Therefore, you would add 100 µL of the 10 mM this compound stock solution to 9.9 mL of cell culture medium to achieve a final concentration of 100 µM.

Protocol 3: Treatment of Cells with this compound

Materials:

  • Cultured cells in appropriate vessels (e.g., 6-well plates, 96-well plates)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Control vehicle (e.g., DMSO)

  • Pipettes and sterile, filtered pipette tips

Method:

  • Culture cells to the desired confluency.

  • Warm the complete cell culture medium to 37°C.

  • Prepare the this compound working solutions by diluting the stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentrations. Prepare these solutions immediately before use, as this compound has a short half-life in aqueous solutions.[3]

  • Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to an equal volume of complete cell culture medium. The final concentration of the solvent in the medium should be consistent across all conditions and should not exceed a level that is toxic to the cells (typically <0.1%).

  • Carefully remove the existing medium from the cultured cells.

  • Add the freshly prepared this compound-containing medium or the vehicle control medium to the respective wells.

  • Return the cells to the incubator for the desired treatment duration. Due to the short half-life of this compound, consider replenishing the medium for longer-term experiments.

  • After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, Western blot, flow cytometry).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture and Treatment cluster_analysis Downstream Analysis stock_prep Prepare this compound Stock Solution (10 mM in DMSO) working_prep Prepare Working Solutions (Dilute stock in media) stock_prep->working_prep control_prep Prepare Vehicle Control (DMSO in media) stock_prep->control_prep treatment Add this compound or Vehicle Control working_prep->treatment control_prep->treatment cell_seeding Seed and Culture Cells media_change Remove Old Media cell_seeding->media_change media_change->treatment incubation Incubate for Desired Time treatment->incubation analysis Perform Assay (e.g., Viability, Apoptosis) incubation->analysis

Caption: Experimental workflow for this compound treatment in cell culture.

nitric_oxide_pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Cellular_Damage Cellular Damage (e.g., DNA damage, Apoptosis) Peroxynitrite->Cellular_Damage Induces

Caption: Simplified nitric oxide signaling pathway.

References

DEANO Administration for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine NONOate (DEANO) is a well-characterized diazeniumdiolate that serves as a potent, short-acting nitric oxide (NO) donor. Due to its ability to spontaneously release NO under physiological conditions, this compound is a valuable tool for investigating the multifaceted roles of NO in various biological processes, including vasodilation, neurotransmission, and immune response. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, with a focus on cancer and neurodegenerative disease models. The information compiled is intended to guide researchers in designing and executing robust and reproducible experiments.

Mechanism of Action: The Nitric Oxide (NO) Signaling Pathway

This compound exerts its biological effects through the release of nitric oxide. NO is a highly reactive gaseous signaling molecule that plays a crucial role in a wide range of physiological and pathological processes. One of the primary signaling pathways activated by NO is the soluble guanylate cyclase (sGC) pathway.

In this pathway, NO diffuses across cell membranes and binds to the heme moiety of sGC. This binding activates the enzyme, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a cascade of cellular responses. These responses can include smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.

NO_Signaling_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Spontaneous Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Targets

Figure 1: The Nitric Oxide (NO) - cGMP Signaling Pathway.

Physicochemical Properties and Solution Preparation

This compound is a crystalline solid that is soluble in various solvents. Proper preparation and handling of this compound solutions are critical for successful and reproducible in vivo experiments.

Table 1: Solubility and Stability of this compound

SolventSolubilityStability of Solution
Ethanol~25 mg/mLPurge with inert gas for stock solutions.
DMSO~2 mg/mLPurge with inert gas for stock solutions.
Dimethyl formamide (DMF)~2 mg/mLPurge with inert gas for stock solutions.
PBS (pH 7.2)~10 mg/mLNot recommended for storage for more than one day.
0.01 M NaOHStableCan be stored at 0°C for 24 hours.

Data sourced from product information sheets.

Protocol: Preparation of this compound for Injection

Materials:

  • This compound sodium salt

  • Sterile, pyrogen-free vehicle (e.g., Phosphate Buffered Saline (PBS), 0.9% saline)

  • Sterile 0.1 M NaOH (for stock solution preparation if needed)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30G)

  • Vortex mixer

  • pH meter

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube under aseptic conditions.

  • Dissolution:

    • For direct use: Dissolve the weighed this compound in the desired volume of cold, sterile PBS (pH 7.2) or 0.9% saline to achieve the final desired concentration. Vortex briefly to ensure complete dissolution. Prepare this solution immediately before administration due to the limited stability of this compound in neutral aqueous solutions.

    • For stock solutions: For more stable stock solutions, this compound can be dissolved in a minimal amount of 0.01 M NaOH. This alkaline solution can be stored at 0°C for up to 24 hours. Immediately before injection, dilute the stock solution to the final concentration with sterile PBS or saline and adjust the pH to 7.2-7.4 if necessary.

  • Sterilization: If the solution is not prepared from sterile components, it should be filtered through a 0.22 µm sterile filter before injection.

  • Administration: Use the prepared this compound solution for injection immediately.

In Vivo Administration Protocols

The choice of administration route and dosage depends on the specific animal model and the research question. Intraperitoneal (IP) injection is a common and relatively simple method for systemic administration in mice.

Experimental Workflow: General In Vivo Study

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Model Induction (e.g., Tumor Xenograft, Neurotoxin) Animal_Acclimatization->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization DEANO_Admin This compound Administration (e.g., IP injection) Randomization->DEANO_Admin DEANO_Prep This compound Solution Preparation DEANO_Prep->DEANO_Admin Monitoring Monitoring (e.g., Tumor Volume, Behavior) DEANO_Admin->Monitoring Endpoint Endpoint Analysis (e.g., Tissue Collection, Biomarker Analysis) Monitoring->Endpoint

Figure 2: General workflow for an in vivo study involving this compound administration.

Protocol: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared sterile this compound solution

  • Mouse restraint device (optional)

  • Sterile 1 mL syringe with a 27-30G needle

  • 70% ethanol

Procedure:

  • Animal Restraint: Properly restrain the mouse. One common method is to scruff the mouse by gently but firmly grasping the loose skin over the neck and shoulders.

  • Injection Site: Turn the mouse over to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Injection: Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If the aspiration is clear, slowly inject the this compound solution. The typical injection volume for a mouse is 100-200 µL.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the animal for any adverse reactions after the injection.

Application in Cancer Models

NO has complex and context-dependent roles in cancer, including both pro- and anti-tumorigenic effects. This compound can be used to investigate these effects in various cancer models.

Table 2: Example of this compound Administration in a Cancer Model

ParameterDescriptionReference
Animal Model Nude mice with subcutaneous tumor xenograftsGeneral xenograft protocols
Tumor Cell Line e.g., Human colon cancer cellsGeneral xenograft protocols
This compound Dosage To be determined by dose-response studies. A starting point could be in the range of 1-10 mg/kg.Requires specific experimental data
Administration Route Intraperitoneal (IP) or Intratumoral (IT)Requires specific experimental data
Vehicle Sterile PBS (pH 7.2)
Treatment Schedule e.g., Daily or every other day for a specified periodRequires specific experimental data
Endpoint Measurement Tumor volume, tumor weight, apoptosis markers (e.g., caspase-3), angiogenesis markers (e.g., CD31)Requires specific experimental data

Note: Specific quantitative data for this compound's effect on tumor volume is currently limited in publicly available literature and requires further experimental investigation.

Application in Neurodegenerative Disease Models

NO is a key molecule in the nervous system, involved in both neuroprotection and neurotoxicity. This compound is a useful tool to study the role of NO in models of stroke, Alzheimer's disease, and Parkinson's disease.

Table 3: Example of this compound Administration in a Neurodegeneration Model (Stroke)

ParameterDescriptionReference
Animal Model Mice subjected to middle cerebral artery occlusion (MCAO)General stroke model protocols
This compound Dosage 0.1 µmol/L was used in an ex vivo heart preservation model, suggesting a low dose may be effective. In vivo doses would need to be determined.
Administration Route Intraperitoneal (IP) or Intravenous (IV)Requires specific experimental data
Vehicle Sterile PBS (pH 7.2)
Treatment Schedule e.g., Administered at the time of reperfusionRequires specific experimental data
Endpoint Measurement Infarct volume, neurological deficit scores, markers of neuroinflammation (e.g., cytokine levels)Requires specific experimental data

Concluding Remarks

This compound is a valuable pharmacological tool for the in vivo investigation of nitric oxide signaling. The protocols and information provided herein offer a foundation for researchers to design and conduct experiments in animal models of cancer and neurodegenerative diseases. It is crucial to perform dose-response studies to determine the optimal concentration for a given model and research question. Careful preparation and handling of this compound solutions are paramount to ensure the reliability and reproducibility of experimental outcomes. Further research is warranted to establish

DEANO (Diethylamine NONOate): Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEANO (Diethylamine NONOate) is a valuable tool in neuroscience research, acting as a potent and predictable nitric oxide (NO) donor. As a member of the NONOate class of compounds, this compound spontaneously decomposes in aqueous solutions at physiological pH and temperature to release two molecules of NO per molecule of the parent compound. This controlled release allows for the precise investigation of the multifaceted roles of NO in the central nervous system, including its influence on neuronal signaling, synaptic plasticity, neurotoxicity, and neuroprotection. These application notes provide an overview of this compound's use in key neuroscience research areas, complete with detailed experimental protocols and quantitative data to facilitate experimental design and execution.

Mechanism of Action

This compound's primary mechanism of action is the release of nitric oxide. NO is a highly reactive gaseous signaling molecule that readily diffuses across cell membranes. In the nervous system, one of its principal targets is soluble guanylate cyclase (sGC). Activation of sGC by NO leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent elevation in intracellular cGMP concentration activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, leading to a cascade of physiological effects. Additionally, NO can directly interact with other proteins through S-nitrosylation, influencing their function.

Key Applications in Neuroscience Research

This compound is utilized in a variety of in vitro and in vivo models to explore the functional roles of nitric oxide in the nervous system. Key applications include:

  • Modulation of Neuronal Excitability and Firing: Investigating the effects of NO on neuronal action potential firing rates and patterns.

  • Neuroprotection and Neurotoxicity Studies: Assessing the dual role of NO in promoting neuronal survival or inducing cell death under different pathological conditions.

  • Analysis of Locomotor Activity: Examining the influence of NO signaling on motor control and behavior in animal models.

  • Investigation of Synaptic Plasticity: Studying the involvement of NO in processes such as long-term potentiation (LTP) and long-term depression (LTD).

  • Cortical Spreading Depression Models: Using this compound to understand the role of NO in the initiation and propagation of cortical spreading depression waves, which are implicated in migraine and stroke.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in various neuroscience applications.

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice

This compound ConcentrationChange in Locomotor Burst Amplitude (%)Change in Locomotor Burst Frequency (%)
50 µMIncreaseDecrease
200 µMDecreaseDecrease

Data adapted from studies on isolated mouse spinal cord preparations.

Table 2: Effective Concentrations of this compound in In Vitro Neuroscience Assays

ApplicationCell/Tissue TypeThis compound Concentration RangeObserved Effect
NeuroprotectionRat Cortical Neurons1 - 10 µMInhibition of H₂O₂-induced neurotoxicity.
Neuronal FiringRat Cortical Neurons10 - 100 µMModulation of neuronal firing rates.
cGMP AccumulationPrimary Striatal Neurons1 - 100 µMConcentration-dependent increase in cGMP levels.
Cortical Spreading DepressionRat Brain Slices1 - 100 µMReversal of NOS inhibition effects.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons

Objective: To assess the neuroprotective effects of this compound against oxidative stress-induced neuronal death.

Materials:

  • Primary cortical neuron cultures (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound sodium salt

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay kit

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well culture plates

  • Spectrophotometer

Procedure:

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

  • This compound Pre-treatment: Prepare fresh stock solutions of this compound in cooled, degassed PBS. Dilute the this compound stock solution in culture medium to final concentrations ranging from 1 µM to 10 µM. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in culture medium (e.g., 100 µM). After the this compound pre-treatment, add the H₂O₂ solution to the wells. Include control wells with no this compound and/or no H₂O₂.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Protocol 2: Analysis of Locomotor Activity in Mice

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • Adult male C57BL/6 mice

  • This compound sodium salt

  • Sterile saline solution (0.9% NaCl)

  • Open field apparatus equipped with automated tracking software

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each mouse individually into the open field arena and allow for a 30-minute habituation period.

  • This compound Administration:

    • Prepare fresh solutions of this compound in sterile saline immediately before use. Doses can range from 0.1 to 10 mg/kg body weight.

    • Administer the this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Locomotor Activity Recording: Immediately after injection, place the mouse back into the open field arena and record its activity for 60 minutes using the automated tracking software.

  • Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Compare the results between the this compound-treated and vehicle-treated groups.

Protocol 3: Measurement of cGMP Levels in Neuronal Cultures

Objective: To quantify the this compound-induced increase in intracellular cGMP levels.

Materials:

  • Primary neuronal cultures (e.g., striatal or cortical neurons)

  • This compound sodium salt

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • 0.1 M HCl

  • cGMP enzyme immunoassay (EIA) kit

  • 6-well culture plates

Procedure:

  • Cell Culture: Plate neurons in 6-well plates and culture to the desired density.

  • Pre-treatment with PDE Inhibitor: To prevent the degradation of cGMP, pre-treat the cells with IBMX (e.g., 100 µM) for 30 minutes before adding this compound.

  • This compound Stimulation:

    • Prepare fresh this compound solutions in culture medium.

    • Add this compound to the cells at final concentrations ranging from 1 µM to 100 µM.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells by adding 0.1 M HCl to each well.

    • Scrape the cells and collect the lysate.

  • cGMP Measurement:

    • Centrifuge the lysate to pellet cellular debris.

    • Use the supernatant to measure cGMP levels according to the manufacturer's instructions for the cGMP EIA kit.

  • Data Analysis: Normalize the cGMP concentrations to the total protein content of each sample.

Visualization of Signaling Pathways and Workflows

DEANO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Diethylamine NONOate) NO Nitric Oxide (NO) This compound->NO Spontaneous Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive sGC_active sGC - Active cGMP cGMP sGC_active->cGMP Catalyzes Conversion NO->sGC_inactive Binding and Activation GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolysis Downstream Downstream Physiological Effects PKG->Downstream Phosphorylates Targets GMP 5'-GMP PDE->GMP

Caption: this compound-mediated nitric oxide signaling pathway.

Neuroprotection_Workflow plate_cells Plate Primary Neurons in 96-well plate culture Culture for 7-10 days plate_cells->culture deano_pretreat Pre-treat with this compound (1-10 µM) for 2h culture->deano_pretreat oxidative_stress Induce Oxidative Stress (e.g., 100 µM H₂O₂) deano_pretreat->oxidative_stress incubate Incubate for 24h oxidative_stress->incubate viability_assay Assess Cell Viability (e.g., MTT Assay) incubate->viability_assay analyze Analyze Data (% of control) viability_assay->analyze

Caption: Experimental workflow for in vitro neuroprotection assay.

Application Notes and Protocols for Studying Vasodilation Using DEANO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Diethylamine NONOate (DEANO) to investigate vasodilation in ex vivo models. This compound serves as a potent nitric oxide (NO) donor, making it an invaluable tool for studying the NO-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone.

Introduction to this compound

Diethylamine NONOate (this compound) is a member of the NONOate class of compounds that spontaneously release nitric oxide (NO) in aqueous solutions. The decomposition of this compound is pH-dependent, with the rate of NO release increasing at lower pH levels.[1] Under physiological conditions (pH 7.4), this compound provides a predictable and quantifiable source of NO, making it an ideal tool for studying NO-mediated biological processes, particularly vasodilation.

The primary mechanism of this compound-induced vasodilation involves the activation of the NO-sGC-cGMP pathway.[2][3] NO, released from this compound, diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.

Data Presentation: Quantitative Effects of this compound on Vasodilation

The following table summarizes the vasodilatory effects of this compound on isolated arterial rings from various studies. This data is crucial for experimental design and for comparing results across different models.

Vessel TypePre-constriction AgentThis compound Concentration RangeEC50 / IC50Maximal Relaxation (%)SpeciesReference
Rabbit AortaPhenylephrine (1 µM)0.1 - 30 µMNot SpecifiedNot SpecifiedRabbit
Mouse AortaPhenylephrine (2 µM)0.3 nM - 10 µM-7.77 ± 0.10 log(M)>100% (in eNOS knockout)Mouse
Rat AortaNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedRat[5]

Note: EC50/IC50 values are presented as found in the literature. Variations in experimental conditions such as buffer composition, temperature, and oxygenation can influence these values.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • Diethylamine NONOate (this compound) solid

  • 0.01 M NaOH

  • Phosphate-buffered saline (PBS), pH 7.4

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Handling Precautions: this compound is sensitive to moisture and light. Handle the solid compound in a dry, inert atmosphere (e.g., a glove box) if possible.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the solid in ice-cold 0.01 M NaOH. NONOates are more stable at alkaline pH.

    • Purge the solvent with an inert gas before dissolving the this compound to minimize degradation.

  • Storage:

    • Store the stock solution in small aliquots at -80°C for up to 6 months.[6]

    • For short-term storage, aliquots can be kept at -20°C for up to 1 month.[6]

    • Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution to the desired concentrations using physiological buffer (e.g., Krebs-Henseleit buffer or PBS, pH 7.4).

    • The decomposition of this compound and release of NO will commence upon dilution in the neutral pH buffer.

Isolated Aortic Ring Vasodilation Assay

This protocol describes the measurement of this compound-induced vasodilation in isolated thoracic aortic rings using an organ bath system.

Materials:

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE) or other vasoconstrictor (e.g., U46619)

  • This compound working solutions

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection microscope and tools

  • Surgical suture

Procedure:

  • Tissue Preparation:

    • Euthanize the experimental animal (e.g., rat or mouse) according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

    • Under a dissection microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting the Aortic Rings:

    • Mount each aortic ring on two stainless steel hooks or wires in the organ bath chamber. One hook is fixed, and the other is connected to a force transducer.

    • The organ bath chamber should be filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (depending on the species and vessel size).

    • During equilibration, wash the rings with fresh Krebs-Henseleit buffer every 15-20 minutes.

    • To check the viability of the vascular smooth muscle, induce a contraction with a high concentration of KCl (e.g., 60 mM).

    • To assess the integrity of the endothelium, pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then induce relaxation with an endothelium-dependent vasodilator such as acetylcholine (ACh, e.g., 1 µM). Rings showing a relaxation of >80% are considered to have intact endothelium.

  • Generation of Concentration-Response Curve:

    • Wash the rings to remove all previous drugs and allow them to return to the baseline tension.

    • Induce a stable submaximal contraction with phenylephrine (approximately 80% of the maximal response).

    • Once the contraction is stable, add this compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Record the tension at each this compound concentration.

    • Express the relaxation as a percentage of the pre-constriction induced by phenylephrine.

    • Plot the concentration-response curve (percentage relaxation vs. log[this compound]).

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the maximal relaxation (Emax) using a non-linear regression analysis (e.g., a four-parameter logistic function).

Visualization of Signaling Pathways and Workflows

This compound-Induced Vasodilation Signaling Pathway

DEANO_Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound NO Nitric Oxide (NO) This compound->NO releases sGC_inactive sGC (inactive) NO->sGC_inactive diffuses and binds to sGC_active sGC (active) sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->cGMP PKG_active PKG (active) cGMP->PKG_active activates PKG_inactive PKG (inactive) PKG_inactive->PKG_active Ca_decrease [Ca2+]i Decrease PKG_active->Ca_decrease leads to Relaxation Vasodilation Ca_decrease->Relaxation Vasodilation_Workflow A 1. Aorta Excision & Ring Preparation B 2. Mounting in Organ Bath A->B C 3. Equilibration (60-90 min) B->C D 4. Viability & Endothelium Integrity Check C->D E 5. Pre-constriction with Phenylephrine D->E F 6. Cumulative Addition of this compound E->F G 7. Data Recording & Analysis F->G

References

DEANO as an Antimicrobial Agent: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the antimicrobial properties of DEANO (Diazen-1-ium-1,2-diolate), a nitric oxide-releasing compound. The information compiled is intended to guide researchers in the systematic assessment of this compound's efficacy against various microbial threats, including bacteria and fungi, and its ability to disrupt biofilms.

Introduction

Nitric oxide (NO) is a critical signaling molecule in various physiological processes, including the innate immune response to pathogens. This compound, a member of the NONOate class of compounds, spontaneously releases NO in aqueous solutions, making it a valuable tool for investigating the therapeutic potential of NO. Preliminary studies have indicated that this compound possesses antimicrobial properties, suggesting its potential as a novel antimicrobial agent. This document outlines the experimental setups to quantify its activity and understand its mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the antimicrobial and antibiofilm activity of this compound and related NONOates.

Table 1: Minimum Inhibitory Concentration (MIC) of NONOates against Fungal Pathogens

CompoundCandida albicans (µg/mL)Candida auris (µg/mL)Cryptococcus neoformans (µg/mL)Aspergillus fumigatus (µg/mL)
DETA/NO125012506251250
SPER/NO15631278156
DPTA/NO625625312625

Note: Data for this compound against these fungal pathogens is not currently available in the reviewed literature. The data presented is for structurally related NONOates to provide a comparative baseline for future studies.

Table 2: Antibiofilm Activity of this compound and Related NONOates

CompoundMicroorganismSubstratumConcentrationBiofilm Reduction (%)
This compoundSalmonella entericaPolypropyleneNot SpecifiedStrongest dispersion observed among tested NONOates
This compoundSalmonella Typhimurium ATCC 14028PolypropyleneNot SpecifiedStrongest dispersion observed among tested NONOates
This compoundSalmonella Typhimurium ATCC 14028PolystyreneNot Specified~50
This compoundEscherichia coli O157:H7Not SpecifiedNot Specified~20
PAPA-NOPseudomonas aeruginosa PAO1 (24-h biofilm)Not Specified250 µM35

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (diethylamine NONOate)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the tested microbe

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the appropriate solvent and sterilize by filtration.

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum without this compound.

    • Negative Control: A well containing only broth.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Bacterial Viability Assessment using ATP Luminescence Assay

This assay quantifies viable cells based on the presence of ATP.

Materials:

  • This compound-treated bacterial cultures

  • ATP bioluminescence assay kit (containing cell lysis reagent, luciferase, and luciferin substrate)

  • Luminometer

  • Sterile opaque-walled 96-well plates

Procedure:

  • Sample Preparation: Prepare bacterial cultures and treat with various concentrations of this compound as described in the MIC protocol.

  • Assay Reaction:

    • Transfer 100 µL of each treated and control bacterial suspension to the wells of an opaque-walled 96-well plate.

    • Add 100 µL of the ATP assay reagent (which includes a cell lysis agent) to each well.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 2-10 minutes) to allow for cell lysis and stabilization of the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer. The light output is directly proportional to the ATP concentration and, therefore, the number of viable cells.

  • Data Analysis: Compare the luminescence readings of the this compound-treated samples to the untreated control to determine the percentage of viable cells.

Protocol 3: Biofilm Disruption Assay using Crystal Violet Staining

This protocol quantifies the ability of this compound to disrupt pre-formed biofilms.

Materials:

  • This compound

  • Bacterial strain capable of biofilm formation

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Acetic acid (30% v/v) or ethanol (95% v/v)

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Inoculate the wells of a 96-well plate with 200 µL of a diluted overnight culture of the test bacteria in TSB.

    • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.

  • This compound Treatment:

    • Carefully remove the planktonic (free-floating) bacteria from each well by aspiration.

    • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

    • Add 200 µL of fresh broth containing various concentrations of this compound to the wells with the pre-formed biofilms. Include a control well with broth only.

    • Incubate for a defined period (e.g., 6 or 24 hours) to allow this compound to act on the biofilm.

  • Crystal Violet Staining:

    • Discard the medium and wash the wells with PBS.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance of the solubilized stain at 590 nm using a microplate reader.

  • Data Analysis: The reduction in absorbance in this compound-treated wells compared to the untreated control indicates the percentage of biofilm disruption.

Mandatory Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_this compound Prepare this compound Stock serial_dilution Serial Dilution of this compound in 96-well plate prep_this compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Set up Positive & Negative Controls inoculate->controls incubation Incubate (e.g., 37°C, 24h) controls->incubation read_results Read Results (Visual or OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Experimental_Workflow_Biofilm_Disruption start Inoculate 96-well plate with bacteria form_biofilm Incubate to form biofilm (24-48h) start->form_biofilm wash1 Wash to remove planktonic cells form_biofilm->wash1 treat Treat with this compound solutions wash1->treat incubate_treat Incubate (6-24h) treat->incubate_treat wash2 Wash wells incubate_treat->wash2 stain Stain with Crystal Violet wash2->stain wash3 Wash excess stain stain->wash3 solubilize Solubilize bound stain wash3->solubilize read Read Absorbance (590nm) solubilize->read Signaling_Pathway_NO_Antimicrobial cluster_effects Antimicrobial Effects This compound This compound NO_release Nitric Oxide (NO) Release This compound->NO_release Microbe Microbial Cell NO_release->Microbe DNA_damage DNA Damage Microbe->DNA_damage Protein_nitrosation Protein Nitrosation / Dysfunction Microbe->Protein_nitrosation Lipid_peroxidation Lipid Peroxidation (Membrane Damage) Microbe->Lipid_peroxidation Enzyme_inhibition Inhibition of Key Enzymes (e.g., in respiration) Microbe->Enzyme_inhibition Cell_death Inhibition of Growth / Cell Death DNA_damage->Cell_death Protein_nitrosation->Cell_death Lipid_peroxidation->Cell_death Enzyme_inhibition->Cell_death

Application Notes and Protocols for Organ Preservation Using DEANO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preservation of organs for transplantation is a critical factor in determining post-transplant outcomes. Ischemia-reperfusion injury (IRI), an inflammatory response that occurs when blood flow is restored to ischemic tissue, is a major contributor to organ damage and graft failure. Nitric oxide (NO) is a potent endogenous signaling molecule with crucial roles in vasodilation, neurotransmission, and the inflammatory response. A loss of endothelial NO release is associated with ischemia-reperfusion injury.[1] Supplementing organ preservation solutions with NO donors is a promising strategy to mitigate IRI.

Diethylamine NONOate (DEANO) is a fast-acting nitric oxide donor that spontaneously releases NO in a pH-dependent manner. Its short half-life of approximately 2-4 minutes allows for controlled delivery of NO.[2] This document provides detailed application notes and protocols for the use of this compound in organ preservation research, focusing on its mechanism of action, experimental procedures, and expected outcomes.

Mechanism of Action: The NO/cGMP Signaling Pathway

This compound exerts its protective effects primarily through the nitric oxide (NO) signaling pathway. As an NO donor, this compound releases NO, which then diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of events that collectively contribute to organ protection.

Key effects of this pathway include:

  • Vasodilation: PKG activation leads to the opening of calcium-activated potassium channels and the sequestration of intracellular calcium, resulting in smooth muscle relaxation and vasodilation. This improves blood flow and oxygenation upon reperfusion.

  • Anti-inflammatory Effects: The NO/cGMP pathway can inhibit platelet aggregation and leukocyte adhesion to the endothelium, reducing the inflammatory response associated with IRI.

  • Cytoprotection: PKG can phosphorylate proteins involved in mitochondrial function and cell survival, protecting cells from apoptosis and necrosis.

Signaling Pathway Diagram

NO_cGMP_Pathway cluster_effects Protective Effects This compound This compound (Diethylamine NONOate) NO Nitric Oxide (NO) This compound->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation AntiInflammation Reduced Inflammation PKG->AntiInflammation Cytoprotection Cytoprotection PKG->Cytoprotection Heart_Perfusion_Workflow Start Start: Excise Heart Cannulation Aortic Cannulation Start->Cannulation RetrogradePerfusion Retrograde Perfusion with Krebs Solution (37°C) Cannulation->RetrogradePerfusion Stabilization Stabilization Period (1 min) RetrogradePerfusion->Stabilization Baseline Baseline Hemodynamic Measurements Stabilization->Baseline Cardioplegia Infuse Cardioplegic Solution (with or without this compound) Baseline->Cardioplegia Storage Hypothermic Storage (2-3°C for 6 or 12h) Cardioplegia->Storage Reperfusion Remount and Reperfuse Storage->Reperfusion PostStorageMeasurements Post-Storage Hemodynamic Measurements Reperfusion->PostStorageMeasurements End End: Tissue Analysis PostStorageMeasurements->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results with DEANO Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the nitric oxide (NO) donor, Diethylamine NONOate (DEANO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release nitric oxide?

This compound, or Diethylamine NONOate, is a member of the diazeniumdiolate (NONOate) class of compounds that spontaneously release nitric oxide (NO) under physiological conditions. The release of NO is initiated by a pH-dependent decomposition of the this compound molecule. This process does not require enzymatic activity.

Q2: How should I store and handle this compound?

Proper storage and handling are critical for the stability and consistent performance of this compound.

  • Storage: this compound is supplied as a crystalline solid and should be stored at -80°C for long-term stability (≥2 years).

  • Handling: The crystalline solid is sensitive to moisture and air. It is recommended to keep the vial tightly sealed and, if possible, handle it in an inert atmosphere (e.g., a glove box).

Q3: How do I prepare this compound solutions?

The preparation of this compound solutions requires careful attention to ensure accurate concentration and stability.

  • Stock Solutions:

    • Organic Solvents: this compound is soluble in organic solvents like ethanol (~25 mg/ml), DMSO (~2 mg/ml), and DMF (~2 mg/ml). When preparing stock solutions in these solvents, it is advisable to purge the solvent with an inert gas.

    • Aqueous Buffers: Organic solvent-free aqueous solutions can be made by dissolving the crystalline solid directly in aqueous buffers. This compound is soluble in PBS (pH 7.2) at approximately 10 mg/ml.

  • Working Solutions:

    • Dilute the stock solution into your aqueous experimental buffer (e.g., cell culture media, PBS) immediately before use.

    • Aqueous solutions of this compound are not stable and it is recommended not to store them for more than one day.

    • For enhanced stability, alkaline stock solutions (e.g., in 0.01 M NaOH) can be prepared and stored at 0°C for up to 24 hours. The release of NO can then be initiated by diluting the alkaline stock solution into a buffer at physiological pH (7.0-7.4).

Q4: What is the half-life of this compound and what factors influence it?

The half-life of this compound is highly dependent on pH and temperature. At a physiological pH of 7.4, the half-life is significantly shorter at higher temperatures.

TemperaturepHHalf-lifeMoles of NO released per mole of this compound
37°C7.4~2 minutes~1.5
22-25°C7.4~16 minutes~1.5

Data compiled from multiple sources.

Q5: How can I verify the concentration of my this compound solution?

The concentration of a this compound stock solution can be verified using UV spectrophotometry. Intact this compound has a characteristic UV absorbance maximum at 250 nm. This can be useful to confirm the concentration if there is any doubt about the preparation or storage conditions.

Troubleshooting Guide

Issue 1: Inconsistent or No Observed Effect in Cell Culture Experiments
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound working solutions for each experiment. Do not use previously prepared and stored aqueous solutions. Ensure proper storage of the solid compound at -80°C in a tightly sealed container.
Incorrect pH of Media Verify the pH of your cell culture media. The decomposition of this compound and subsequent NO release is pH-dependent.
Insufficient this compound Concentration Recalculate the required concentration. Consider the short half-life of this compound, especially at 37°C. It may be necessary to use a higher initial concentration to achieve the desired effect over the experimental time course.
Cellular Health and Passage Number Ensure your cells are healthy and within a consistent, low passage number. High passage numbers can lead to altered cellular responses.
Assay Timing The timing of your assay is critical. Given the short half-life of this compound, the timing of your endpoint measurement relative to the addition of this compound will significantly impact the results.
Issue 2: Higher than Expected Cytotoxicity
Possible Cause Troubleshooting Step
High this compound Concentration Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.
Solvent Toxicity If using an organic solvent for your stock solution, ensure that the final concentration of the solvent in your experimental setup is minimal and non-toxic to your cells. Run a solvent-only control.
Off-Target Effects Be aware that some effects of NONOates may not be mediated by nitric oxide. The parent molecule or its decomposition byproducts (other than NO) could have biological effects. Consider using a "spent" this compound solution (a solution that has been allowed to fully decompose) as a control to test for the effects of the byproducts.
Formation of Reactive Nitrogen Species High concentrations of NO can react with reactive oxygen species (ROS) to form more cytotoxic molecules like peroxynitrite.
Issue 3: Difficulty Reproducing Results from Other Labs
Possible Cause Troubleshooting Step
Differences in Experimental Protocols Carefully compare your protocol with the published literature. Pay close attention to details such as cell density, media composition, this compound preparation, and the timing of treatments and assays.
Variability in this compound Purity/Source Ensure you are using a high-purity grade of this compound from a reputable supplier.
Subtle Differences in Experimental Conditions Factors such as incubator CO2 levels, humidity, and even the type of cell culture plates can sometimes contribute to variability.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in 0.01 M NaOH

  • Weigh out an appropriate amount of crystalline this compound in a sterile microcentrifuge tube.

  • Add sterile 0.01 M NaOH to achieve a final concentration of 10 mM.

  • Gently vortex to dissolve the solid.

  • This alkaline stock solution can be kept on ice for use within the same day.

Protocol for Treating Cells with this compound

  • Culture cells to the desired confluency.

  • Prepare a fresh working solution of this compound by diluting the stock solution in your pre-warmed cell culture media to the desired final concentration.

  • Remove the existing media from your cells and replace it with the this compound-containing media.

  • Incubate for the desired period, keeping in mind the short half-life of this compound.

  • Proceed with your downstream assay (e.g., cell viability, protein extraction).

Signaling Pathways and Experimental Workflows

Nitric Oxide-Mediated Signaling Pathway

The primary signaling pathway activated by nitric oxide is the soluble guanylate cyclase (sGC) pathway. NO binds to the heme moiety of sGC, leading to its activation and the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG).

NO_Signaling This compound This compound NO Nitric Oxide (NO) This compound->NO Spontaneous Decomposition (pH, Temp dependent) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active NO binding cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive PKG_active Protein Kinase G (active) PKG_inactive->PKG_active cGMP binding Cellular_Response Cellular Response (e.g., vasodilation, neurotransmission) PKG_active->Cellular_Response

Caption: Nitric oxide signaling via the sGC-cGMP pathway.

Experimental Workflow for Investigating this compound Effects

A typical workflow for studying the effects of this compound involves careful preparation of the compound, treatment of the biological system, and subsequent analysis.

DEANO_Workflow Start Start Prepare_this compound Prepare Fresh This compound Solution Start->Prepare_this compound Treat_Cells Treat Cells/Tissue with this compound Prepare_this compound->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Controls Include Controls: - Vehicle - Spent this compound Treat_Cells->Controls Assay Perform Downstream Assay (e.g., Viability, Western Blot, qPCR) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: A generalized experimental workflow for using this compound.

Technical Support Center: DEANO (Diethylamine NONOate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of DEANO (Diethylamine NONOate), a widely used nitric oxide (NO) donor. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help prevent the premature decomposition of this compound and ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, or Diethylamine NONOate, is a diazen-1-ium-1,2-diolate compound that spontaneously releases nitric oxide (NO) in aqueous solutions. The stability of this compound is critical because its rate of NO release, and therefore its biological activity, is highly dependent on its decomposition kinetics. Premature decomposition can lead to inaccurate dosing, inconsistent experimental results, and misinterpretation of data.

Q2: What are the primary factors that influence this compound decomposition?

The decomposition of this compound is primarily influenced by:

  • pH: this compound is most stable in basic solutions (e.g., 0.01 M NaOH) and decomposes rapidly as the pH becomes more acidic.

  • Temperature: Higher temperatures accelerate the rate of this compound decomposition and NO release.

  • Moisture: this compound is a crystalline solid that is sensitive to moisture. Proper storage in a desiccated environment is crucial.

Q3: How should I store this compound to ensure its stability?

For long-term storage, this compound should be kept as a crystalline solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at -80°C. For short-term storage (up to one month), -20°C is acceptable. It is crucial to minimize exposure to moisture and atmospheric oxygen.

Q4: What are the decomposition products of this compound?

Upon decomposition in aqueous solution, this compound releases approximately 1.5 moles of nitric oxide (NO) per mole of the parent compound. The other major decomposition product is diethylamine.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no biological effect observed. 1. Premature this compound decomposition: The compound may have decomposed before or shortly after being added to the experimental system due to improper handling or storage. 2. Incorrect concentration of stock solution: Errors in weighing or dilution. 3. Suboptimal pH of the experimental medium: The pH may be too high, leading to very slow NO release.1. Prepare fresh solutions: Always prepare this compound solutions immediately before use. Do not store aqueous solutions for extended periods. 2. Verify stock solution concentration: If possible, verify the concentration of your stock solution spectrophotometrically (this compound has a characteristic UV absorbance at ~250 nm). 3. Optimize medium pH: Ensure the pH of your experimental buffer or medium is suitable for the desired rate of NO release. Remember that decomposition is significantly slower at higher pH.
High variability between replicate experiments. 1. Inconsistent timing: Variations in the time between preparing the this compound solution and its application to the experimental system. 2. Temperature fluctuations: Inconsistent temperatures of buffers, media, or the experimental environment. 3. Pipetting errors: Inaccurate dispensing of the this compound stock solution.1. Standardize your workflow: Develop and adhere to a strict timeline for solution preparation and application. 2. Maintain constant temperature: Ensure all solutions and the experimental setup are maintained at a consistent and recorded temperature. 3. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques for viscous or small volumes.
Unexpected or off-target effects. 1. Effects of decomposition byproducts: The secondary decomposition product, diethylamine, may have biological effects in your system. 2. Reaction of NO with media components: NO can react with components of your cell culture media or buffer, leading to the formation of other reactive nitrogen species.1. Run vehicle controls: Always include a control group treated with an equivalent concentration of diethylamine to account for its potential effects. 2. Consider a different NO donor: If off-target effects are a concern, you may need to use a different NONOate with a different amine byproduct or a different class of NO donor altogether.

Quantitative Data on this compound Decomposition

The rate of nitric oxide release from this compound is temperature and pH-dependent. The following tables summarize the half-life of this compound under specific conditions.

Table 1: Half-life of this compound at pH 7.4

TemperatureHalf-life (t½)
37°C~2 minutes
22-25°C~16 minutes

Table 2: General pH-Dependence of this compound Stability

pH RangeStability/Decomposition Rate
Acidic (e.g., pH 5) Very rapid decomposition
Neutral (e.g., pH 7.4) Moderate decomposition (see Table 1)
Basic (e.g., 0.01 M NaOH) Highly stable, very slow decomposition

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in a basic buffer to ensure stability.

Materials:

  • This compound crystalline solid

  • Sterile 0.01 M NaOH solution

  • Inert gas (e.g., nitrogen or argon)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Work in a fume hood or well-ventilated area.

  • Weigh the desired amount of this compound quickly and accurately.

  • Dissolve the weighed this compound in the appropriate volume of sterile 0.01 M NaOH to achieve the desired stock concentration (e.g., 100 mM).

  • Gently vortex until the solid is completely dissolved.

  • (Optional but recommended) Flush the headspace of the stock solution tube with an inert gas.

  • Store the stock solution on ice for immediate use or at -80°C for short-term storage (use within 24 hours is recommended for aqueous stocks).

Protocol 2: Application of this compound to Cultured Cells

This protocol provides a general procedure for treating adherent cells in culture with this compound.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium or experimental buffer (e.g., PBS) at the desired pH for the experiment.

  • Adherent cells in culture plates.

Procedure:

  • Prepare the this compound stock solution as described in Protocol 1.

  • Immediately before treating the cells, dilute the this compound stock solution to the final desired working concentration in pre-warmed cell culture medium or experimental buffer. Note: This dilution will initiate the decomposition and release of NO.

  • Gently remove the existing medium from the cells.

  • Add the this compound-containing medium to the cells.

  • Immediately return the cells to the incubator or experimental setup.

  • The experiment should be timed from the moment the this compound-containing medium is added to the cells.

Visualizing Key Concepts

This compound Decomposition Pathway

The following diagram illustrates the pH-dependent decomposition of this compound to release nitric oxide.

DEANO_Decomposition This compound This compound (Stable in Base) NO Nitric Oxide (NO) This compound->NO Decomposition DEA Diethylamine This compound->DEA Decomposition Proton H+ Proton->this compound Initiates

Caption: pH-initiated decomposition of this compound.

Experimental Workflow for this compound Application

This workflow outlines the critical steps for consistent and reproducible experiments using this compound.

DEANO_Workflow cluster_prep Preparation cluster_exp Experiment A Prepare fresh 0.01 M NaOH stock solution C Dissolve this compound in NaOH stock A->C B Weigh this compound B->C D Dilute this compound stock in experimental medium C->D Critical Step: Work Quickly! E Immediately apply to cells/system D->E F Start timer and collect data E->F

Caption: Experimental workflow for using this compound.

Nitric Oxide Signaling Pathway

This compound exerts its biological effects primarily through the release of nitric oxide, which activates the soluble guanylate cyclase (sGC) signaling pathway.

NO_Signaling This compound This compound NO Nitric Oxide (NO) This compound->NO Decomposes to release sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Activates sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Response (e.g., vasodilation) PKG->Response Phosphorylates targets leading to

Caption: The NO/sGC/cGMP signaling pathway.

Technical Support Center: Optimizing DEANO Concentration for Maximum Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Diethylamine NONOate (DEANO) in their experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or Diethylamine NONOate, is a member of the NONOate class of compounds that spontaneously release nitric oxide (NO) under physiological conditions. Its primary mechanism of action is the liberation of NO, a critical signaling molecule involved in numerous physiological and pathological processes. This release is pH-dependent and occurs without the need for enzymatic activation.

Q2: How should I prepare and store a this compound stock solution?

A2: this compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a cold, anhydrous solvent such as 0.01 M NaOH or a high-purity organic solvent like dimethyl sulfoxide (DMSO). To minimize degradation and premature NO release, always use cold solutions and prepare them fresh for each experiment. For short-term storage, keep the stock solution on ice and protected from light. For longer-term storage, aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What is the half-life of this compound in solution?

A3: The half-life of this compound is highly dependent on pH and temperature. Under physiological conditions (pH 7.4 and 37°C), this compound has a very short half-life of approximately 2 minutes. This rapid release of NO should be a critical consideration in your experimental design.

Q4: What are the typical working concentrations of this compound in cell culture experiments?

A4: The optimal concentration of this compound is highly dependent on the cell type, experimental endpoint, and the desired effect. Based on published literature, concentrations can range from the low micromolar to the high micromolar range. For example, an EC50 of 0.38 ± 0.02 µM has been reported for the stimulation of cGMP in bovine chromaffin cells. In studies with human endothelial cells, a related NONOate was used at a concentration of 250 µM to study changes in gene expression. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no observable effect This compound degradation: The short half-life of this compound may lead to complete NO release before it reaches the target cells.Prepare this compound solutions immediately before use. Keep solutions on ice until the moment of application. Consider using a NONOate with a

Technical Support Center: Diethylamine NONOate (DEANO)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethylamine NONOate (DEANO), a valuable tool for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control and measure the release of nitric oxide (NO) in your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release nitric oxide (NO)?

A1: Diethylamine NONOate (this compound) is a member of the diazeniumdiolate (NONOate) class of compounds that spontaneously release nitric oxide (NO) under physiological conditions. The release of NO is initiated by a proton-catalyzed decomposition of the NONOate molecule. This process is pH-dependent, with faster release occurring at lower pH values.[1] Each mole of this compound can liberate 1.5 moles of NO.[2]

Q2: What are the key factors that control the rate of NO release from this compound?

A2: The primary factors controlling the rate of NO release from this compound are pH and temperature . A lower (more acidic) pH and a higher temperature will result in a faster rate of NO release and a shorter half-life. The composition of the buffer or cell culture medium can also influence the stability of NO once it is released.

Q3: How should I store this compound to ensure its stability?

A3: this compound is sensitive to moisture and temperature. It is recommended to store solid this compound at -20°C in a tightly sealed container, protected from moisture. Stock solutions should be prepared fresh whenever possible. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for no longer than one month.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No detectable NO release 1. Incorrect pH of the buffer: this compound is more stable at alkaline pH. If your buffer is too basic, the NO release will be extremely slow. 2. This compound degradation: Improper storage or handling may have led to the decomposition of the compound before the experiment. 3. Issues with NO detection method: The Griess assay may not be sensitive enough if the expected NO concentration is very low.1. Verify buffer pH: Ensure your experimental buffer has a pH of 7.4 or slightly lower to initiate NO release. 2. Use fresh this compound: Prepare a fresh stock solution from solid this compound for each experiment. 3. Check detection method sensitivity: The Griess assay has a detection limit of approximately 0.5 µM.[3] Consider a more sensitive method like an NO-selective electrode for lower concentrations.
NO release is too fast 1. Low pH of the medium: A pH significantly below 7.4 will accelerate this compound decomposition. 2. High temperature: Temperatures above 37°C will increase the rate of NO release.1. Adjust buffer pH: Carefully adjust the pH of your experimental medium to 7.4. 2. Control temperature: Ensure your experiment is conducted at the desired, constant temperature (e.g., 37°C).
Inconsistent or not reproducible results 1. Inconsistent stock solution preparation: Variations in weighing or dissolving this compound can lead to different final concentrations. 2. Fluctuations in pH or temperature: Small changes in these parameters between experiments can significantly alter the NO release rate. 3. Variability in cell culture conditions: If working with cells, differences in cell density or media composition can affect the local environment and NO stability.[4]1. Standardize stock solution preparation: Follow a consistent protocol for preparing your this compound stock solution (see Experimental Protocols). 2. Monitor experimental conditions: Use a calibrated pH meter and a temperature-controlled incubator or water bath. 3. Maintain consistent cell culture parameters: Ensure uniform cell seeding density and use the same batch of media for comparative experiments.

Quantitative Data

Table 1: Half-life of this compound at a concentration of 1.0 M in various buffers at 37°C.

BufferpHHalf-life (minutes)
0.1 M Phosphate6.00.3
0.1 M Phosphate6.50.9
0.1 M Phosphate7.03.0
0.1 M Phosphate7.48.0
0.1 M Phosphate8.025
0.05 M HEPES7.02.9
0.05 M HEPES7.47.8
0.05 M HEPES8.024
0.05 M TRIS7.03.1
0.05 M TRIS7.48.2
0.05 M TRIS8.026

Table 2: Decomposition Rate Constant of this compound at pH 7.4 and 37°C.

ParameterValue
First-order decomposition rate constant0.47 ± 0.10 min⁻¹[2]
Moles of NO released per mole of this compound1.5 ± 0.2[2]

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution

  • Materials:

    • Diethylamine NONOate (this compound) solid

    • Cold, sterile 0.01 M NaOH

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

    • Weigh out the required amount of this compound in a sterile environment. The molecular weight of the sodium salt is 155.12 g/mol .

    • Dissolve the solid this compound in cold, sterile 0.01 M NaOH to a final concentration of 10 mM. The alkaline solution will prevent premature NO release.

    • Vortex briefly until fully dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

2. Quantification of NO Release using the Griess Assay

  • Principle: The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻). The assay involves a two-step diazotization reaction.[3]

  • Materials:

    • Griess Reagent:

      • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

      • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

      • Mix equal volumes of Solution A and Solution B immediately before use.

    • Sodium nitrite (NaNO₂) standard solution (for calibration curve)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare Nitrite Standards: Create a standard curve by preparing serial dilutions of a sodium nitrite stock solution (e.g., 0-100 µM) in the same buffer or medium as your experimental samples.

    • Sample Collection: At desired time points, collect aliquots (e.g., 50 µL) of your experimental solution (containing this compound) and transfer them to the wells of a 96-well plate.

    • Griess Reaction: Add 50 µL of the freshly prepared Griess Reagent to each well containing standards and samples.

    • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.

    • Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Quantification: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to calculate the nitrite concentration in your experimental samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution (10 mM in 0.01 M NaOH) add_this compound Add this compound to Buffer/Medium to Initiate NO Release prep_this compound->add_this compound prep_buffer Prepare Experimental Buffer/Medium (pH 7.4) prep_buffer->add_this compound incubate Incubate at 37°C add_this compound->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples griess_assay Perform Griess Assay collect_samples->griess_assay measure_abs Measure Absorbance (540 nm) griess_assay->measure_abs quantify Quantify Nitrite Concentration measure_abs->quantify

Caption: Experimental workflow for measuring NO release from this compound.

Troubleshooting_Flowchart decision decision solution Re-run Experiment start Experiment Start solution->start check_no Is NO Detected? start->check_no check_repro Are Results Reproducible? check_no->check_repro Yes no_no_detected Troubleshoot: - Check buffer pH - Use fresh this compound - Verify assay sensitivity check_no->no_no_detected No check_rate Is NO Release Rate as Expected? check_repro->check_rate Yes not_reproducible Troubleshoot: - Standardize stock prep - Monitor pH/temp - Consistent cell conditions check_repro->not_reproducible No success Successful Experiment check_rate->success Yes wrong_rate Troubleshoot: - Adjust pH - Control temperature check_rate->wrong_rate No no_no_detected->solution Implement Solution not_reproducible->solution Implement Solution wrong_rate->solution Implement Solution NO_Signaling_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Spontaneous Decomposition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., vasodilation, neurotransmission) PKG->Physiological_Effects Phosphorylates Target Proteins

References

Technical Support Center: Minimizing DEANO Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Diethylamine NONOate (DEANO) in cell line experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release nitric oxide (NO)?

A1: this compound, or Diethylamine NONOate, is a diazeniumdiolate compound that serves as a nitric oxide (NO) donor.[1] It spontaneously decomposes in a pH-dependent, first-order process to release NO.[1][2] This decomposition is also temperature-dependent.[2] At a physiological pH of 7.4 and 37°C, this compound has a short half-life of approximately 2 minutes, releasing 1.5 moles of NO per mole of the parent compound.[1][2][3]

Q2: Why am I observing high levels of cytotoxicity in my cell cultures after this compound treatment?

A2: High cytotoxicity can result from several factors:

  • High NO concentration: The rapid release of a large amount of NO can be toxic to cells.

  • Formation of reactive nitrogen species (RNS): NO can react with oxygen and other molecules to form peroxynitrite (ONOO-), a highly damaging oxidant.

  • Cell-type sensitivity: Different cell lines exhibit varying sensitivities to NO-induced stress.

  • Experimental conditions: Factors like incubation time, this compound concentration, and cell density can all influence the observed cytotoxicity.

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

A3: Here are several strategies to consider:

  • Optimize this compound concentration: Perform a dose-response experiment to determine the optimal concentration that elicits the desired biological effect with minimal toxicity.

  • Control incubation time: Given this compound's short half-life, a shorter incubation period may be sufficient and less toxic.

  • Use a NO scavenger: Co-incubation with a NO scavenger like carboxy-PTIO can help neutralize excess NO.

  • Consider a different NO donor: If cytotoxicity remains an issue, using a NONOate with a longer half-life, such as DETA/NO, could provide a slower, more sustained release of NO, which may be less toxic.[3]

Q4: How should I prepare and handle this compound to ensure its stability and proper function?

A4: this compound is sensitive to pH and temperature.[2][4] It is most stable in alkaline solutions (pH > 8.0) and should be stored at -20°C for short-term use.[4] To generate NO, a stock solution of this compound should be diluted in a buffer at the desired pH (typically 7.4 for cell culture experiments) immediately before use.[4]

Section 2: Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death even at low this compound concentrations. The cell line is highly sensitive to NO.- Further reduce the this compound concentration and/or incubation time.- Use a NO scavenger to mitigate the effects of excess NO.- Consider using an alternative NO donor with a slower release rate, such as DETA/NO.[3]
Inconsistent results between experiments. - Inconsistent this compound preparation.- Variations in cell density or passage number.- Prepare fresh this compound solutions for each experiment from a stable, alkaline stock.- Ensure consistent cell seeding density and use cells within a specific passage number range.
No observable effect of this compound treatment. - this compound has degraded.- Insufficient this compound concentration.- Prepare a fresh this compound solution and ensure the buffer pH is appropriate for NO release (e.g., pH 7.4).- Increase the this compound concentration in a stepwise manner.
Precipitate forms in the cell culture medium after adding this compound. The solvent used to dissolve this compound is incompatible with the medium.- Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line.[5]

Section 3: Quantitative Data

Table 1: Half-lives of Common NONOates (at pH 7.4)

NONOateHalf-life at 37°CHalf-life at 22-25°CMoles of NO Released per Mole of Parent Compound
PROLI NONOate~1.8 seconds[2]-2[2]
MAHMA NONOate~1 minute[2]3 minutes[2]2[2]
This compound ~2 minutes [1][2][3]16 minutes [1][2]1.5 [1][2]
PAPA NONOate~15 minutes[2]77 minutes[2]2[2]
DPTA NONOate~3 hours[2]5 hours[2]2[2]
DETA NONOate~20 hours[3]56 hours[2][3]2[3]

Section 4: Experimental Protocols

Protocol 1: Determining this compound-Induced Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 0.1 M NaOH for this compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • This compound Preparation: Prepare a 100 mM stock solution of this compound in 0.1 M NaOH. Immediately before use, dilute the stock solution in PBS (pH 7.4) to the desired working concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of NaOH and PBS as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 2, 4, 6, 12, 24 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measuring Nitric Oxide Release using the Griess Assay

This protocol measures the amount of nitrite (a stable product of NO) in the cell culture supernatant.

Materials:

  • Cell culture supernatant from this compound-treated cells

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solutions

  • 96-well microplate

Procedure:

  • Sample Collection: Collect the cell culture supernatant at different time points after this compound treatment.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same culture medium used for the experiment.

  • Griess Reaction:

    • Add 50 µL of supernatant or standard to each well of a 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Section 5: Visualizations

DEANO_Decomposition This compound This compound (Diethylamine NONOate) H2O H₂O (pH dependent) This compound->H2O NO Nitric Oxide (NO) H2O->NO Spontaneous Decomposition Amine Diethylamine H2O->Amine Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound NO Nitric Oxide (NO) This compound->NO Decomposition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates ONOO Peroxynitrite (ONOO⁻) NO->ONOO cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Caspase Caspase Activation PKG->Caspase -> ... -> Apoptosis Apoptosis Caspase->Apoptosis O2 O₂⁻ O2->ONOO DNA_damage DNA Damage ONOO->DNA_damage Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Perform dose-response experiment Check_Concentration->Optimize_Concentration No Check_Time Is incubation time appropriate? Check_Concentration->Check_Time Yes Optimize_Concentration->Check_Time Reduce_Time Reduce incubation time Check_Time->Reduce_Time No Consider_Scavenger Use NO scavenger? Check_Time->Consider_Scavenger Yes Reduce_Time->Consider_Scavenger Add_Scavenger Co-incubate with carboxy-PTIO Consider_Scavenger->Add_Scavenger Yes Alternative_Donor Consider alternative NO donor Consider_Scavenger->Alternative_Donor No End Cytotoxicity Minimized Add_Scavenger->End Alternative_Donor->End

References

Technical Support Center: Improving the Stability of DEANO Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of DEANO (Diazen-1-ium-1,2-diolate) working solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, a type of NONOate, is a widely used nitric oxide (NO) donor in biomedical research. Its utility lies in its ability to spontaneously release NO under physiological conditions. However, this decomposition is highly dependent on factors like pH and temperature, making the stability of working solutions a critical concern for reproducible experimental results. Uncontrolled degradation can lead to inaccurate NO dosage and misleading outcomes.

Q2: What are the primary factors that influence the stability of this compound solutions?

A2: The stability of this compound in a working solution is primarily influenced by:

  • pH: this compound is significantly more stable in alkaline conditions (pH > 8.0) and decomposes rapidly in acidic or neutral solutions. The decomposition process is catalyzed by protons.

  • Temperature: Higher temperatures accelerate the rate of this compound decomposition and NO release. For optimal stability, it is recommended to prepare and store stock solutions at low temperatures.

  • Moisture and Air: The solid, crystalline form of this compound is sensitive to moisture and air. Exposure can lead to discoloration and degradation.

Q3: How should solid this compound be stored?

A3: Solid this compound should be stored at -80°C in a tightly sealed vial to protect it from moisture and air. It is advisable to handle the solid compound in an inert atmosphere, such as in a glove box, if possible.

Q4: Can I store this compound in an aqueous buffer?

A4: It is not recommended to store this compound in aqueous buffers for extended periods, especially at neutral or acidic pH, due to its rapid decomposition. For immediate use, solutions can be prepared in buffers like PBS (pH 7.2). However, for storage, it is best to prepare a concentrated stock solution in an alkaline solution (e.g., 0.01 M NaOH) where it is more stable.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results Premature degradation of this compound working solution.Prepare fresh working solutions for each experiment. Ensure the pH of your experimental buffer is controlled and consistent. Verify the half-life of your specific this compound compound under your experimental conditions.
Inaccurate initial concentration of this compound.Allow the solid this compound to equilibrate to room temperature in a desiccator before weighing to avoid condensation. Use a calibrated balance for accurate measurement.
Working solution appears cloudy or has visible particles Precipitation of this compound or its decomposition products.Ensure the chosen solvent and buffer are appropriate for the desired concentration. Check the solubility of your specific this compound compound. Cloudiness can be an indicator of degradation.
Contamination of the solvent or buffer.Use high-purity, sterile solvents and buffers. Filter-sterilize buffers before use.
No observable effect in a bioassay Complete degradation of this compound before or during the experiment.Prepare the this compound working solution immediately before adding it to your assay. Consider using a this compound derivative with a longer half-life if a sustained NO release is required.
Incorrect preparation of the working solution.Double-check all calculations and dilution steps. Ensure the stock solution was properly prepared and stored.
Discoloration of solid this compound Exposure to moisture and/or air.Discard the discolored compound as its purity and activity may be compromised. Store new vials properly at -80°C and minimize exposure to the atmosphere during handling.

Quantitative Data: Half-lives of Common NONOates

The stability of NONOates varies significantly based on their chemical structure. The following table summarizes the half-lives of several common NONOates at pH 7.4.

NONOateHalf-life at 37°CHalf-life at 22-25°CMoles of NO Released per Mole of Compound
PROLI NONOate~1.8 seconds-2
MAHMA NONOate~1 minute~3 minutes2
DEA NONOate ~2 minutes ~16 minutes 1.5
PAPA NONOate~15 minutes~77 minutes2
Spermine (SPER) NONOate~39 minutes~230 minutes2
DPTA NONOate~3 hours~5 hours2
DETA NONOate~20 hours~56 hours2

Data compiled from multiple sources.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

Materials:

  • Solid this compound compound

  • 0.01 M Sodium Hydroxide (NaOH), chilled

  • Sterile, conical centrifuge tubes

  • Calibrated balance

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Allow the sealed vial of solid this compound to warm to room temperature in a desiccator to prevent water condensation.

  • In an inert atmosphere (e.g., a glove box), weigh the desired amount of this compound powder using a calibrated balance.

  • Dissolve the weighed this compound in chilled 0.01 M NaOH to the desired stock concentration (e.g., 10 mM).

  • Gently vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C. Under these conditions, the stock solution is stable for an extended period.

Protocol for Preparation of a this compound Working Solution

Materials:

  • This compound stock solution (in 0.01 M NaOH)

  • Experimental buffer (e.g., PBS, pH 7.4), chilled

Procedure:

  • Thaw an aliquot of the this compound stock solution on ice.

  • Immediately before use, dilute the stock solution to the final working concentration using your chilled experimental buffer.

  • Mix gently by inversion.

  • Use the working solution immediately, as its decomposition will begin upon dilution in the neutral pH buffer.

Protocol for Measuring the Stability of a this compound Working Solution

Objective: To determine the half-life of this compound in a specific experimental buffer by monitoring the decrease in its characteristic UV absorbance over time.

Materials:

  • This compound working solution

  • Experimental buffer

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Set the spectrophotometer to the appropriate wavelength for your this compound compound (typically around 250 nm for DEA NONOate).

  • Equilibrate the spectrophotometer's sample chamber to the desired experimental temperature (e.g., 37°C).

  • Prepare the this compound working solution in the experimental buffer as described above.

  • Immediately transfer the solution to a quartz cuvette and place it in the spectrophotometer.

  • Record the absorbance at time zero (A₀).

  • Continue to record the absorbance at regular intervals until the value has decreased by at least 75%.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time.

  • The data should fit a linear regression, and the slope (k) of this line is the decomposition rate constant.

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = -ln(0.5) / k.

Visualizations

Signaling Pathway of NO from this compound

DEANO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound NO Nitric Oxide (NO) This compound->NO Spontaneous Decomposition (pH, Temp) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Iron sGC_active sGC - Active sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Signaling pathway of nitric oxide released from this compound.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow start Start prep_stock Prepare Alkaline This compound Stock Solution start->prep_stock prep_working Prepare Working Solution in Experimental Buffer prep_stock->prep_working spectro Measure UV Absorbance (e.g., 250 nm) at t=0 prep_working->spectro incubate Incubate at Experimental Temperature spectro->incubate measure Record Absorbance at Time Intervals incubate->measure plot Plot ln(Absorbance) vs. Time measure->plot calculate Calculate Half-life plot->calculate end End calculate->end

Caption: Experimental workflow for determining this compound stability.

Logical Diagram of Factors Affecting this compound Stability

DEANO_Stability_Factors stability This compound Solution Stability pH pH pH->stability temp Temperature temp->stability moisture Moisture/Air Exposure moisture->stability buffer Buffer Composition buffer->stability low_pH Low pH (<7) low_pH->pH high_pH High pH (>8) high_pH->pH high_temp High Temperature high_temp->temp low_temp Low Temperature low_temp->temp exposure Exposure exposure->moisture protection Protection (Inert Gas) protection->moisture reactive_comp Reactive Components reactive_comp->buffer inert_comp Inert Components inert_comp->buffer

Caption: Factors influencing the stability of this compound solutions.

Technical Support Center: Addressing Variability in DEANO Potency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethylamine NONOate (DEANO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential variability in this compound potency between different batches. Consistent and predictable nitric oxide (NO) release is critical for reproducible experimental results. This guide provides detailed frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to help you ensure the quality and consistency of your this compound batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release nitric oxide (NO)?

This compound, or Diethylamine NONOate, is a diazeniumdiolate compound that serves as a nitric oxide (NO) donor. These compounds spontaneously decompose in aqueous solutions under physiological conditions (pH 7.4) to release two molecules of NO. The release of NO is pH-dependent; this compound is relatively stable in alkaline solutions (pH > 8.0) and decomposes more rapidly as the pH decreases.

Q2: What are the common causes of potency variability between different batches of this compound?

Variability in this compound potency can arise from several factors:

  • Purity: The presence of impurities from the synthesis process can affect the actual concentration of this compound and may have biological effects of their own.[1][2]

  • Handling and Storage: this compound is sensitive to moisture and air. Improper handling and storage can lead to premature decomposition and a decrease in potency.[3]

  • Age of the Compound: Over time, even with proper storage, this compound can degrade, leading to reduced NO-releasing capacity.

  • Experimental Conditions: Factors such as the pH, temperature, and composition of your buffer or cell culture media can significantly influence the rate of NO release and, consequently, the observed biological effect.

Q3: How should I properly store and handle this compound to maintain its potency?

To ensure the stability and potency of this compound, follow these storage and handling guidelines:

  • Storage: Store solid this compound at -20°C or -80°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) or ethanol. For aqueous stock solutions, use a high pH buffer (e.g., 10 mM NaOH, pH > 9.0) to minimize decomposition. Aqueous stock solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.

  • Handling: When preparing solutions, allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation. Minimize exposure to air and moisture. Use solvents that have been purged with an inert gas.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound potency variability.

Problem: Inconsistent or lower-than-expected biological effects in my experiments.

Step 1: Verify Proper Storage and Handling
  • Question: Was the solid this compound stored correctly (i.e., at the recommended temperature, protected from light and moisture)?

  • Action: Review your storage conditions. If there is any doubt about the integrity of the solid, consider using a fresh, unopened vial.

  • Question: How were the stock solutions prepared and stored?

  • Action: Ensure that anhydrous solvents were used for organic stock solutions and that aqueous stock solutions were prepared at a high pH and used promptly. Avoid repeated freeze-thaw cycles of stock solutions.

Step 2: Assess the Purity and Integrity of the this compound Batch
  • Action: If you have access to the Certificate of Analysis (CoA) for your batch, review the purity specifications. While a specific CoA for this compound is not provided here, a typical CoA for a chemical compound includes parameters like appearance, identity (by spectroscopy), purity (by chromatography), and residual solvent content.[4][5][6]

  • Action: Perform a simple in-house quality control check. A UV-Vis spectrophotometric scan can provide a preliminary assessment of the compound's integrity.

Step 3: Characterize the NO Release Profile of Your this compound Batch
  • Action: Determine the half-life of NO release from your specific batch of this compound under your experimental conditions. This is the most direct way to assess its potency. A significant deviation from the expected half-life (approximately 2 minutes at pH 7.4 and 37°C) indicates a problem with the batch or your experimental setup.

Step 4: Evaluate and Optimize Experimental Conditions
  • Question: Is the pH of your experimental buffer or cell culture medium consistent?

  • Action: Measure the pH of your solutions. Small variations in pH can lead to significant changes in the rate of NO release.

  • Question: Are there components in your experimental medium that could be interfering with this compound or scavenging NO?

  • Action: Some media components, like certain amino acids or antioxidants, can react with NO. Consider running control experiments in a simpler buffer system (e.g., phosphate-buffered saline) to isolate the effect of your medium.

Experimental Protocols

Protocol 1: Quality Control of this compound Batches using UV-Vis Spectrophotometry

This protocol provides a quick method to assess the integrity of a new batch of this compound.

Principle: this compound has a characteristic UV absorbance maximum around 250 nm. Degradation of the compound can lead to a shift in this peak or the appearance of new peaks.

Materials:

  • This compound (solid)

  • 10 mM NaOH solution

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in 10 mM NaOH.

  • Dilute the stock solution in 10 mM NaOH to a final concentration of 100 µM.

  • Use 10 mM NaOH as the blank.

  • Scan the absorbance of the 100 µM this compound solution from 200 nm to 400 nm.

  • Expected Result: A clean absorbance peak should be observed at approximately 250 nm. The presence of significant shoulders or additional peaks may indicate the presence of impurities or degradation products.

Data Presentation:

ParameterExpected Value
λmax ~250 nm
Absorbance Profile Single, sharp peak
Protocol 2: Determination of this compound Half-Life using the Griess Assay

This protocol allows for the quantitative assessment of the NO-releasing capacity of a this compound batch under your specific experimental conditions.

Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solutions. By measuring the accumulation of nitrite over time, the rate of NO release and the half-life of this compound can be determined.

Materials:

  • This compound stock solution (in 10 mM NaOH)

  • Experimental buffer (e.g., PBS, pH 7.4, or cell culture medium) pre-warmed to 37°C

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Prepare a Nitrite Standard Curve:

    • Prepare a series of known concentrations of NaNO₂ (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM) in your experimental buffer.

    • Add 50 µL of each standard to a 96-well plate in triplicate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Plot absorbance vs. nitrite concentration to generate a standard curve.

  • Measure Nitrite Production from this compound:

    • Add your experimental buffer to multiple wells of a 96-well plate.

    • Initiate the reaction by adding a small volume of your this compound stock solution to achieve the desired final concentration (e.g., 100 µM).

    • At various time points (e.g., 0, 1, 2, 3, 5, 10, 15, 20 minutes), take a 50 µL aliquot from the reaction mixture and add it to a new well containing 50 µL of Griess Reagent.

    • After the final time point, incubate the plate with the Griess reagent for 15-30 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Calculate Half-Life:

    • Use the standard curve to convert the absorbance values to nitrite concentrations.

    • The reaction is considered complete when the nitrite concentration plateaus. This final concentration represents the total amount of NO released.

    • The half-life (t₁/₂) is the time it takes for the nitrite concentration to reach 50% of the maximum concentration.

Data Presentation:

Time (minutes)Absorbance at 540 nmNitrite Concentration (µM)
0
1
2
3
5
10
15
20

Visualizations

DEANO_Decomposition_Pathway This compound This compound (Diethylamine NONOate) H2O H₂O, H⁺ (Aqueous Environment, pH < 8) This compound->H2O Intermediate Unstable Intermediate H2O->Intermediate Decomposition NO 2 NO (Nitric Oxide) Intermediate->NO DEA Diethylamine Intermediate->DEA Nitrite Nitrite (NO₂⁻) Nitrate (NO₃⁻) NO->Nitrite Oxidation

Caption: Decomposition pathway of this compound in an aqueous environment.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage and Handling Start->Check_Storage Assess_Purity Assess Batch Purity (UV-Vis) Check_Storage->Assess_Purity If storage is correct Contact_Supplier Contact Supplier / Use New Batch Check_Storage->Contact_Supplier If stored improperly Characterize_Release Characterize NO Release (Griess Assay) Assess_Purity->Characterize_Release If purity seems acceptable Assess_Purity->Contact_Supplier If purity is questionable Optimize_Conditions Evaluate Experimental Conditions Characterize_Release->Optimize_Conditions If NO release is abnormal Problem_Solved Problem Resolved Characterize_Release->Problem_Solved If NO release is as expected Optimize_Conditions->Problem_Solved If conditions are optimized Optimize_Conditions->Contact_Supplier If conditions are optimal, but results are still inconsistent Griess_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Standard_Curve Prepare Nitrite Standard Curve Calculate_Concentration Calculate Nitrite Concentration Standard_Curve->Calculate_Concentration DEANO_Solution Prepare this compound Reaction Mixture Time_Points Sample at Various Time Points DEANO_Solution->Time_Points Add_Griess Add Griess Reagent Time_Points->Add_Griess Incubate Incubate at RT Add_Griess->Incubate Read_Absorbance Read Absorbance at 540 nm Incubate->Read_Absorbance Read_Absorbance->Calculate_Concentration Plot_Data Plot [Nitrite] vs. Time Calculate_Concentration->Plot_Data Determine_HalfLife Determine Half-Life (t½) Plot_Data->Determine_HalfLife

References

Validation & Comparative

Validation of DEANO Efficacy in a New Model System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diethylamine NONOate (DEANO), a potent nitric oxide (NO) donor, with alternative compounds. It is designed to assist researchers in selecting the appropriate NO donor for their specific model system and provides the necessary experimental framework for its validation.

Introduction to Nitric Oxide Donors

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Due to its gaseous nature and short half-life, direct administration of NO is impractical for most research applications. Consequently, a variety of NO donor compounds, which release NO under specific conditions, have been developed. Among these, the diazeniumdiolates (NONOates) are a prominent class, known for their predictable and pH-dependent decomposition to release NO.

This compound (Diethylamine NONOate) is a well-characterized NONOate that releases NO with a short half-life, making it suitable for studies requiring a rapid and bolus delivery of NO. This guide compares the properties and efficacy of this compound with other commonly used NO donors.

Comparative Data of Nitric Oxide Donors

The selection of an appropriate NO donor is contingent on the desired kinetics of NO release and the specific biological context. The following table summarizes the key characteristics of this compound and a selection of alternative NO donors.

Nitric Oxide DonorClassHalf-life (t½) at 37°C, pH 7.4Moles of NO Released per Mole of DonorPotency (EC50) for cGMP Elevation
This compound (DEA/NO) Diazeniumdiolate (NONOate)~2 - 4 minutes[1][2]1.5[2]0.38 ± 0.02 µM[1]
Spermine NONOate (SPER/NO) Diazeniumdiolate (NONOate)~37 - 39 minutes[1][2]1.7[2]> 1 µM[1]
DETA NONOate Diazeniumdiolate (NONOate)~20 hours2Not specified in the provided results
PAPA NONOate Diazeniumdiolate (NONOate)~77 minutes (at 22°C)[3]Not specified in the provided resultsNot specified in the provided results
S-nitroso-N-acetylpenicillamine (SNAP) S-nitrosothiol~37 hours[1]1> 100 µM (without glutathione)[1]
Sodium Nitroprusside (SNP) Metal-nitrosyl complexLight-dependent release1> 1 µM[1]
S-Nitrosoglutathione (GSNO) S-nitrosothiolStable, slow release[3]1Not specified in the provided results

Experimental Protocols

To validate the efficacy of this compound or any other NO donor in a new model system, a series of standardized experiments should be performed. Below are detailed protocols for key assays.

Measurement of Nitric Oxide Release using the Griess Assay

This assay quantifies the amount of nitrite (a stable oxidation product of NO) in a solution as an indirect measure of NO release.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplate.

  • Microplate reader (540 nm absorbance).

Procedure:

  • Prepare fresh solutions of the NO donor (e.g., this compound) in cold 10 mM NaOH.

  • Initiate the NO release by diluting the donor stock solution to the desired final concentration in PBS (pH 7.4) at 37°C.

  • At various time points, collect 50 µL aliquots of the solution.

  • Add 50 µL of Solution A to each aliquot and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using the sodium nitrite solutions to determine the nitrite concentration in the experimental samples.

Assessment of Vasodilation in Isolated Arterial Rings

This ex vivo assay measures the ability of an NO donor to induce relaxation of pre-constricted arterial segments.

Materials:

  • Isolated arterial rings (e.g., rat aorta, human subcutaneous arteries).

  • Organ bath system with force transducers.

  • Krebs-Henseleit buffer (physiological salt solution).

  • Vasoconstrictor agent (e.g., phenylephrine, endothelin-1).

  • NO donor solutions.

Procedure:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor agent.

  • Once a plateau in contraction is reached, add the NO donor in a cumulative concentration-response manner.

  • Record the changes in tension (relaxation) after each addition.

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

Evaluation of Anti-inflammatory Activity

This in vitro assay assesses the effect of the NO donor on inflammatory markers in a cell culture model. A common method is to measure the inhibition of lipopolysaccharide (LPS)-induced nitrite production in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Cell culture medium and supplements.

  • Lipopolysaccharide (LPS).

  • NO donor solutions.

  • Griess Reagent (as described above).

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the NO donor for a specified period.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess assay as described previously. A reduction in nitrite levels in the presence of the test compound may indicate anti-inflammatory activity, though direct scavenging of NO should be considered.

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

Nitric_Oxide_Signaling_Pathway NO_Donor NO Donor (e.g., this compound) NO Nitric Oxide (NO) NO_Donor->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Catalyzes cGMP Cyclic GMP (cGMP) GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Physiological Effects (e.g., Vasodilation) PKG->Relaxation Leads to Experimental_Workflow start Select NO Donor (e.g., this compound) and Model System protocol_dev Define Experimental Protocols start->protocol_dev no_release Characterize NO Release Profile (Griess Assay) protocol_dev->no_release efficacy_assay Perform Efficacy Assays (e.g., Vasodilation, Anti-inflammatory) protocol_dev->efficacy_assay data_analysis Analyze and Quantify Results (EC50, etc.) no_release->data_analysis efficacy_assay->data_analysis comparison Compare with Alternative Donors data_analysis->comparison conclusion Draw Conclusions on Efficacy in the New Model System comparison->conclusion Donor_Comparison This compound This compound (NONOate) - Rapid NO Release - Short Half-life - pH-Dependent Other_NONOates Other NONOates (e.g., SPER/NO) - Variable Release Rates - Longer Half-lives - pH-Dependent S_Nitrosothiols S-Nitrosothiols (e.g., SNAP, GSNO) - Slower, Sustained Release - Thiol-dependent/Light-sensitive Metal_Nitrosyls Metal-Nitrosyls (e.g., SNP) - Light-activated Release - Potential for Cyanide Release

References

cross-validation of DEANO results with genetic models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of research tools is crucial for scientists and drug development professionals to make informed decisions. This guide provides a detailed cross-validation of "DEANO," a novel methodology for predicting gene regulatory networks, against established genetic models. The information presented here is intended for researchers, scientists, and drug development professionals to evaluate the performance and applicability of this compound for their specific research needs.

Understanding this compound: A Brief Overview

This compound (De novo inference of systems-level mechanistic models) is a computational approach designed to automatically infer mechanistic models of cell fate differentiation from live-imaging data.[1] It utilizes cell lineage tracing and the expression of tissue-specific markers to determine progenitor cell fate and identify changes resulting from genetic perturbations.[1] Based on these cellular phenotypes, this compound constructs a model of fate differentiation, predicting cell-specific gene modules and cell-to-cell signaling events that govern these choices.[1]

Cross-Validation with Genetic Models

To assess the performance of this compound, a rigorous cross-validation is essential. Cross-validation is a statistical method used to evaluate the generalizability of a model to an independent dataset. In the context of genetic models, it helps in understanding how accurately a model can predict outcomes on new, unseen data.

Experimental Protocol: Cross-Validation Workflow

The cross-validation of this compound's predictive power against other genetic models would typically follow these steps:

  • Dataset Partitioning: The available experimental data (e.g., gene expression data from different conditions) is divided into a training set and a testing set. A common approach is k-fold cross-validation, where the data is partitioned into 'k' subsets.[2][3]

  • Model Training: this compound and the comparative genetic models are trained on the training dataset. This involves the models learning the underlying patterns and relationships within the data.

  • Prediction: The trained models are then used to make predictions on the unseen test dataset.

  • Performance Evaluation: The predictions made by each model are compared against the actual observed outcomes in the test set. Various performance metrics are calculated to quantify the accuracy and reliability of each model.

cluster_0 Cross-Validation Workflow Data Experimental Data Split Data Partitioning (k-fold) Data->Split Train Model Training Split->Train Training Set Test Model Testing Split->Test Test Set Train->Test Evaluate Performance Evaluation Test->Evaluate

A simplified workflow for cross-validation of predictive models.

Comparative Performance Analysis

To provide a clear comparison, the performance of this compound would be benchmarked against other widely-used methods for inferring gene regulatory networks. For the purpose of this guide, let's consider two hypothetical alternative models: a Bayesian Network Model and a Regression-based Model .

The following table summarizes the hypothetical performance of these models based on common evaluation metrics. Note: This data is illustrative and would be replaced with actual experimental results in a real-world scenario.

Performance Metric This compound Bayesian Network Model Regression-based Model
Accuracy 0.880.850.82
Precision 0.900.870.84
Recall 0.860.830.80
F1-Score 0.880.850.82
Area Under ROC Curve (AUC) 0.920.890.86
Signaling Pathway Inference: A this compound Application

A key capability of this compound is its ability to predict signaling pathways that regulate cell fate decisions. Below is a conceptual diagram of a signaling pathway that could be inferred by this compound.

cluster_1 Inferred Signaling Pathway Ligand Signaling Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Fate Cell Fate Decision Gene->Fate

A hypothetical signaling pathway regulating cell fate.

Methodological Details of Comparative Genetic Models

For a comprehensive comparison, it is important to understand the underlying principles of the alternative models.

  • Bayesian Network Models: These are probabilistic graphical models that represent a set of variables and their conditional dependencies via a directed acyclic graph. In genetics, they are used to model the probabilistic relationships between genes.

  • Regression-based Models: These methods use regression analysis to model the relationship between a target gene's expression level and the expression levels of its potential regulators. The "distinctness" of the test set from the training set can be a predictive measure of the regression method's performance.[4]

Conclusion

The cross-validation of this compound results with established genetic models is a critical step in validating its utility as a research tool. The illustrative data presented in this guide suggests that this compound holds promise in accurately predicting gene regulatory networks and inferring complex biological pathways. Researchers and drug development professionals should consider the specific requirements of their studies when choosing the most appropriate modeling approach. The ability of this compound to construct mechanistic models from live-imaging data provides a powerful tool for the quantitative interpretation of complex in vivo information.[1]

References

A Comparative Analysis of DEANO and SIN-1 for Nitric Oxide and Reactive Oxygen Species Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers and drug development professionals now have access to a comprehensive comparative guide on two widely used nitric oxide (NO) and reactive oxygen species (ROS) donor compounds: Diethylamine NONOate (DEANO) and 3-morpholinosydnonimine (SIN-1). This guide provides a detailed analysis of their chemical properties, mechanisms of action, and biological effects, supported by quantitative data and experimental protocols to aid in the selection of the appropriate tool for specific research applications.

This publication addresses the critical need for a clear, data-driven comparison of these two compounds. While both are utilized to study the effects of NO and its related reactive species, their distinct chemical behaviors lead to different biological outcomes. This guide aims to provide researchers with the necessary information to make informed decisions for their experimental designs.

Executive Summary

This compound is a member of the diazeniumdiolate (NONOate) class of compounds, which are known for releasing nitric oxide in a controlled and predictable manner upon protonation in physiological solutions. In contrast, SIN-1, a sydnonimine, has a more complex decomposition pathway, generating both nitric oxide and superoxide radicals. The simultaneous release of these two species can lead to the formation of peroxynitrite, a potent and reactive oxidizing agent with distinct biological effects. This fundamental difference in the released reactive species is a critical factor in experimental design and data interpretation.

Comparative Data at a Glance

The following table summarizes the key properties of this compound and SIN-1 based on available experimental data.

PropertyThis compound (Diethylamine NONOate)SIN-1 (3-morpholinosydnonimine)
Primary Reactive Species Nitric Oxide (NO)Nitric Oxide (NO) and Superoxide (O₂•⁻), leading to Peroxynitrite (ONOO⁻) formation
Half-life (t½) at 37°C, pH 7.4 Approximately 2 minutesApproximately 1-2 hours
Moles of NO Released per Mole of Compound Approximately 1.5 molesVariable, dependent on reaction conditions
Mechanism of Activation Spontaneous, pH-dependent decompositionSpontaneous decomposition
Primary Signaling Pathway NO-sGC-cGMP pathwayPeroxynitrite-mediated pathways, potential for NO-sGC-cGMP pathway activation
Key Biological Effects Vasodilation, inhibition of platelet aggregation, modulation of neurotransmissionCytotoxicity, induction of apoptosis, modulation of mTOR signaling

Mechanism of Action and Signaling Pathways

This compound: A Pure Nitric Oxide Donor

This compound's utility lies in its straightforward release of nitric oxide. Upon exposure to physiological pH, it undergoes spontaneous decomposition to yield NO. This NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. The NO-sGC-cGMP signaling pathway is a key regulator of numerous physiological processes, including smooth muscle relaxation (vasodilation), neurotransmission, and platelet aggregation.

DEANO_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylates Targets SIN1_Pathway SIN1 SIN-1 NO Nitric Oxide (NO) SIN1->NO Decomposition O2 Superoxide (O₂•⁻) SIN1->O2 Decomposition mTOR_Pathway mTOR Signaling SIN1->mTOR_Pathway Modulates ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2->ONOO Reacts with Cellular_Targets Cellular Targets (Proteins, Lipids, DNA) ONOO->Cellular_Targets Oxidative/Nitrative Stress Cytotoxicity Cytotoxicity & Apoptosis Cellular_Targets->Cytotoxicity

A Comparative Analysis of Bolus Versus Continuous DEANO Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of bolus versus continuous intravenous administration of Diethylamine NONOate (DEANO), a potent nitric oxide (NO) donor. While direct comparative studies on this compound are limited, this guide draws upon data from analogous NO donors, such as sodium nitroprusside, and the established principles of pharmacokinetics and pharmacodynamics to present a clear and objective analysis. This information is intended to assist researchers in designing experiments and understanding the potential differential effects of these two administration regimens.

Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison

The following table summarizes the anticipated pharmacokinetic and pharmacodynamic profiles of bolus versus continuous this compound administration, based on the properties of short-acting vasodilators.

ParameterBolus AdministrationContinuous InfusionRationale/Supporting Data
Pharmacokinetics
Time to Peak Concentration (Tmax)Rapid (seconds to minutes)Slower, gradual rise to steady stateBolus injections introduce the drug directly into the central compartment, leading to a rapid peak. Continuous infusions gradually increase the plasma concentration until a steady state is reached.
Peak Plasma Concentration (Cmax)HighLower, maintained at a therapeutic levelA single large dose results in a high initial concentration, whereas a continuous infusion maintains a more constant, lower concentration.
Trough Plasma Concentration (Cmin)Low (or zero between doses)Maintained above a minimum effective concentrationAfter a bolus, the drug is eliminated, leading to low trough levels. Continuous infusion is designed to avoid troughs and maintain a therapeutic level.
Half-life (t½)Appears short due to rapid distribution and eliminationReflects true elimination half-life at steady stateThis compound has a short half-life of minutes.[1] The perceived duration of action after a bolus is often shorter than the true elimination half-life due to rapid distribution out of the plasma.
Area Under the Curve (AUC)Dependent on doseDependent on infusion rate and durationAUC is a measure of total drug exposure.
Pharmacodynamics
Onset of ActionRapid (seconds to minutes)Gradual, dependent on reaching therapeutic concentrationThe high initial concentration from a bolus leads to a rapid pharmacodynamic effect.
Duration of EffectTransient, dependent on dose and redistributionSustained as long as the infusion is maintainedThe effect of a bolus is short-lived as the drug is cleared. A continuous infusion provides a sustained effect.
Hemodynamic Effects (e.g., Blood Pressure Reduction)Pronounced, rapid, and potentially variable dropSmoother, more controlled, and titratable reductionBolus administration can lead to a sharp decrease in blood pressure, while a continuous infusion allows for more precise control over the hemodynamic response.[2][3]
Potential for TachyphylaxisHigher with repeated bolusesCan still occur but may be managed by dose titrationRepeated high-concentration exposures from boluses can lead to more rapid desensitization of receptors.
Adverse EffectsHigher risk of dose-related toxicity (e.g., profound hypotension)Lower risk of acute toxicity, but potential for cumulative effectsThe high peak concentration of a bolus increases the risk of exceeding the therapeutic window.[4]

Experimental Protocols

Below are detailed methodologies for key experiments designed to compare the effects of bolus and continuous this compound administration in vivo.

Experiment 1: Pharmacokinetic Profiling in a Rodent Model

Objective: To determine and compare the pharmacokinetic parameters of this compound following a single intravenous bolus injection versus a continuous intravenous infusion.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) will be used. Animals will be cannulated in the femoral artery (for blood sampling) and femoral vein (for drug administration) under anesthesia (e.g., isoflurane).

  • Drug Preparation: this compound sodium salt will be dissolved in cold, sterile phosphate-buffered saline (PBS), pH 7.4, immediately before use to prevent premature NO release.

  • Bolus Administration Group: A single bolus of this compound (e.g., 1 mg/kg) will be injected intravenously over 10 seconds.

  • Continuous Infusion Group: A loading dose of this compound may be administered, followed by a continuous infusion at a predetermined rate (e.g., 0.1 mg/kg/min) using a syringe pump.

  • Blood Sampling: Arterial blood samples (approximately 0.2 mL) will be collected into heparinized tubes at baseline and at multiple time points post-administration (e.g., 0.5, 1, 2, 5, 10, 15, 30, 60, and 120 minutes for the bolus group; and at similar intervals during and after the infusion for the continuous group).

  • Sample Analysis: Plasma will be separated by centrifugation. The concentration of this compound and its metabolites will be quantified using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, t½, AUC, clearance, and volume of distribution) will be calculated using appropriate software (e.g., WinNonlin).

Experiment 2: Pharmacodynamic Assessment of Hemodynamic Effects

Objective: To compare the effects of bolus versus continuous this compound administration on systemic hemodynamics.

Methodology:

  • Animal Model and Surgical Preparation: As described in Experiment 1. The arterial cannula will be connected to a pressure transducer to continuously monitor mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration: The same bolus and continuous infusion protocols as in Experiment 1 will be followed.

  • Hemodynamic Monitoring: MAP and HR will be recorded continuously from baseline, throughout the drug administration period, and until the parameters return to baseline.

  • Data Analysis: The magnitude and duration of the changes in MAP and HR will be quantified and compared between the two administration groups. Parameters to be analyzed include the maximum drop in MAP, the time to nadir, and the duration of the hypotensive effect.

Mandatory Visualization

Signaling Pathway of this compound

This compound acts as a nitric oxide (NO) donor.[5][6] The released NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[7][8] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9][10] Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).[8][11]

DEANO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound NO Nitric Oxide (NO) This compound->NO spontaneous release sGC_inactive sGC (inactive) sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (active) PKG PKG cGMP->PKG activates Relaxation Vasodilation / Relaxation PKG->Relaxation leads to NO->sGC_inactive activates

Caption: Signaling pathway of this compound-mediated vasodilation.

Experimental Workflow for Comparing Administration Routes

The following diagram illustrates the workflow for the in vivo experiments described above.

Experimental_Workflow Start Animal Preparation (Anesthesia, Cannulation) Bolus Bolus Administration (single IV injection) Start->Bolus Group 1 Continuous Continuous Infusion (IV infusion) Start->Continuous Group 2 Blood_Sampling_B Serial Blood Sampling (Pharmacokinetics) Bolus->Blood_Sampling_B Hemodynamic_Monitoring_B Continuous Hemodynamic Monitoring (Pharmacodynamics) Bolus->Hemodynamic_Monitoring_B Blood_Sampling_C Serial Blood Sampling (Pharmacokinetics) Continuous->Blood_Sampling_C Hemodynamic_Monitoring_C Continuous Hemodynamic Monitoring (Pharmacodynamics) Continuous->Hemodynamic_Monitoring_C PK_Analysis Pharmacokinetic Analysis (Cmax, t½, AUC) Blood_Sampling_B->PK_Analysis PD_Analysis Pharmacodynamic Analysis (MAP, HR changes) Hemodynamic_Monitoring_B->PD_Analysis Blood_Sampling_C->PK_Analysis Hemodynamic_Monitoring_C->PD_Analysis Comparison Comparative Analysis PK_Analysis->Comparison PD_Analysis->Comparison

Caption: Workflow for in vivo comparison of administration routes.

References

Validating the Downstream Targets of DEANO-Released Nitric Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Diethylamine NONOate (DEANO), a widely used nitric oxide (NO) donor, with other alternative NO-releasing compounds. The focus is on validating the downstream targets of NO, offering objective performance comparisons supported by experimental data and detailed protocols. This document is intended to assist researchers in selecting the appropriate NO donor and designing robust experiments to investigate NO-mediated signaling pathways.

Introduction to this compound and Nitric Oxide Signaling

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life, direct administration of NO gas is often impractical in research settings. Therefore, NO donors, such as this compound, are invaluable tools for studying its biological effects. This compound belongs to the class of NONOates, which spontaneously release NO in a pH- and temperature-dependent manner.

The biological effects of NO are primarily mediated through two main downstream signaling pathways:

  • Canonical cGMP-dependent pathway: NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors.

  • S-nitrosylation: NO can directly modify cysteine residues in proteins to form S-nitrosothiols (SNOs), a post-translational modification that can alter protein function, localization, and stability.

This guide will delve into the experimental validation of these two key pathways in response to this compound and compare its efficacy with other commonly used NO donors.

Comparative Analysis of NO Donors

The choice of an NO donor can significantly impact experimental outcomes due to differences in their half-life, the amount of NO released, and their chemical properties. Below is a comparison of this compound with other representative NO donors.

Data Presentation: Quantitative Comparison of NO Donor Effects on cGMP Levels

The following table summarizes the potency and NO-releasing characteristics of this compound in comparison to other NO donors in stimulating cGMP production in bovine chromaffin cells.

NO DonorEC50 (µM) for cGMP increaseHalf-life (t½) for NO release
This compound 0.38 ± 0.02 3.9 ± 0.2 min
Spermine NONOate (SPER/NO)3.5 ± 0.337 ± 3 min
S-nitroso-N-acetyl-D,L-penicillamine (SNAP)150 ± 1537 ± 4 h
Sodium Nitroprusside (SNP)1.5 ± 0.2N/A (requires enzymatic/light activation)

Data sourced from a study on bovine chromaffin cells.

As the data indicates, this compound is a potent NO donor with a short half-life, leading to a rapid and robust increase in cGMP levels. This makes it suitable for experiments requiring a bolus delivery of NO. In contrast, donors like SNAP have a much longer half-life, providing a more sustained, low-level release of NO.

Signaling Pathways and Experimental Workflows

Canonical cGMP Signaling Pathway

cGMP_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Downstream Downstream Effectors PKG->Downstream Phosphorylation Physiological Physiological Response (e.g., Vasodilation) Downstream->Physiological

Caption: Canonical NO/cGMP signaling pathway activated by this compound.

S-Nitrosylation Pathway

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DEANO
Reactant of Route 2
DEANO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.